Product packaging for N-(4-Methylphenyl)-3-oxobutanamide(Cat. No.:CAS No. 2415-85-2)

N-(4-Methylphenyl)-3-oxobutanamide

Cat. No.: B160187
CAS No.: 2415-85-2
M. Wt: 191.23 g/mol
InChI Key: MJGLMEMIYDUEHA-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-oxobutanamide is a high-value chemical intermediate critical in advanced organic synthesis and drug discovery pipelines. Its primary research application is as a versatile building block for the construction of nitrogen-containing heterocycles and complex molecular architectures. Researchers utilize this compound extensively in the synthesis of dihydropyrimidine and dihydropyridine derivatives, which are privileged scaffolds for investigating new anticonvulsant and antidiabetic agents . The β-oxo amide moiety is a key functional group that enables its participation in cyclocondensation reactions and its use as a precursor in the development of novel 2-quinolones via intramolecular Friedel-Crafts type cyclization . The compound's structure, featuring an acetoacetamide framework bound to a p-toluidine group, makes it a strategic starting material for exploring structure-activity relationships in medicinal chemistry and for developing targeted therapies. It is instrumental in methodological chemistry research, including the development of sustainable synthetic protocols, such as those mediated by recyclable catalysts and green solvents like HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) . Furthermore, its role in N-heterocyclic carbene-catalyzed enantioselective α-amination reactions facilitates the creation of molecules with N-substituted quaternary stereocenters, which are of significant interest in asymmetric synthesis . This compound is supplied exclusively for use in laboratory research and chemical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B160187 N-(4-Methylphenyl)-3-oxobutanamide CAS No. 2415-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)-3-oxobutanamide
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InChI

InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGLMEMIYDUEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062394
Record name Butanamide, N-(4-methylphenyl)-3-oxo-
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Molecular Weight

191.23 g/mol
Source PubChem
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CAS No.

2415-85-2
Record name N-(4-Methylphenyl)-3-oxobutanamide
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Record name p-Methylacetoacetanilide
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Record name Acetoacet-p-toluidide
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Record name Butanamide, N-(4-methylphenyl)-3-oxo-
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Record name 4'-methylacetoacetanilide
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Record name P-METHYLACETOACETANILIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide, is a key intermediate in the synthesis of various organic compounds, particularly in the manufacturing of pigments and dyes. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, detailing experimental protocols, reaction mechanisms, and quantitative data. The two principal methods explored are the acetoacetylation of p-toluidine with ethyl acetoacetate and the reaction of p-toluidine with diketene. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering a thorough understanding of the preparation of this compound.

Introduction

This compound is a valuable chemical intermediate characterized by the presence of an amide linkage and a β-keto functional group.[1] Its molecular formula is C₁₁H₁₃NO₂, and its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[1] The primary industrial application of this compound is in the production of C.I. Pigment Yellow 55 and C.I. Pigment Orange 63.[1] This guide will focus on the two most common and effective laboratory-scale synthesis routes.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the acetoacetylation of p-toluidine. This can be accomplished using two main reagents: ethyl acetoacetate or diketene.

Route 1: Condensation of p-Toluidine with Ethyl Acetoacetate

This widely used method involves the reaction of p-toluidine with ethyl acetoacetate, typically in the presence of a basic catalyst, to yield the desired product and ethanol as a byproduct. The reaction is a form of Claisen condensation.

Reaction Scheme:

Mechanism:

The reaction is catalyzed by a base, such as potassium tert-butoxide, which facilitates the nucleophilic attack of the amine group of p-toluidine on the ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of ethanol.

Route 2: Acylation of p-Toluidine with Diketene

This alternative route involves the direct acylation of p-toluidine with diketene. This reaction is often faster and can be carried out under milder conditions compared to the ethyl acetoacetate method.

Reaction Scheme:

Mechanism:

The lone pair of electrons on the nitrogen atom of p-toluidine attacks one of the carbonyl carbons of the highly reactive diketene molecule, leading to the opening of the four-membered ring and the formation of the final product.

Experimental Protocols

Protocol for Route 1: Condensation of p-Toluidine with Ethyl Acetoacetate

This protocol is adapted from the work of Kumar and Kumar (2018).[1]

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Potassium tert-butoxide (catalytic amount)

  • Anhydrous ether

  • Aqueous ethanol

Procedure:

  • A mixture of p-toluidine and ethyl acetoacetate (in a molar ratio of 1:1.2 to 1:2 for optimal yield) and a catalytic amount of potassium tert-butoxide is taken in a round-bottom flask.[1]

  • The reaction mixture is heated under reflux for 1-10 hours.[1]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The residue is triturated with dry ether.[1]

  • The solid product is collected by filtration and washed with small portions of dry ether.[1]

  • Purification is achieved by recrystallization from aqueous ethanol to obtain a colorless crystalline solid.[1]

Protocol for Route 2: Acylation of p-Toluidine with Diketene

This protocol is adapted from a procedure for a similar synthesis described in U.S. Patent 2,152,787.[2]

Materials:

  • p-Toluidine

  • Diketene

  • Toluene (or another inert solvent such as acetone, dioxane, or benzene)

Procedure:

  • Prepare a solution of p-toluidine in toluene in a reaction flask.

  • Heat the solution to approximately 45°C.

  • Add diketene dropwise to the solution over a period of one hour, ensuring the reaction temperature is maintained below 75°C.[2]

  • After the addition is complete, cool the reaction mixture to 5°C.

  • The product will crystallize out of the solution.

  • Collect the solid product by filtration and air-dry it.

  • The filtrate can be concentrated to obtain an additional yield of the product.[2]

Quantitative Data

ParameterRoute 1: Ethyl AcetoacetateReference
Starting Materials p-Toluidine, Ethyl Acetoacetate[1]
Catalyst Potassium tert-butoxide[1]
Solvent Solvent-free (conventional heating)[1]
Reaction Time 1-10 hours[1]
Reaction Temperature Reflux[1]
Yield 78% (conventional heating)[1]
Melting Point 92°C[1]
Purification Recrystallization from aqueous ethanol[1]

Visualizations

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_route1 Route 1: Ethyl Acetoacetate cluster_route2 Route 2: Diketene pT1 p-Toluidine Int1 Tetrahedral Intermediate pT1->Int1 + EAA EAA Ethyl Acetoacetate EAA->Int1 Cat K-tert-butoxide Cat->pT1 activates Prod1 This compound Int1->Prod1 - Ethanol EtOH Ethanol pT2 p-Toluidine Prod2 This compound pT2->Prod2 + Diketene DK Diketene DK->Prod2

Caption: Reaction mechanisms for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Measure Reactants (p-Toluidine, Ethyl Acetoacetate/Diketene) Solvent Add Solvent (if applicable) Reactants->Solvent Setup Assemble Reaction Apparatus Solvent->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Reaction Progress Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Isolation Isolate Crude Product (Filtration) Cooling->Isolation Purification Recrystallize Product Isolation->Purification Drying Dry Final Product Purification->Drying

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide, is an organic compound with the chemical formula C₁₁H₁₃NO₂. It belongs to the class of acetoacetanilides, which are characterized by an acetoacetyl group linked to an aniline derivative. This compound and its analogues are recognized for their role as versatile intermediates in the synthesis of various organic molecules, most notably in the production of arylide yellow pigments.[1] Beyond its industrial applications, the structural features of this compound, specifically the presence of an amide linkage and a β-keto functionality, make it a molecule of interest for further chemical modifications and potential applications in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the potential biological activities associated with the broader class of N-aryl-3-oxobutanamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is compiled from various chemical databases and literature sources. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis for critical applications.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₂[3][4]
Molar Mass 191.23 g/mol [4]
Appearance White to off-white crystalline powder/flakes[1]
Melting Point 94-95 °C[1]
Boiling Point 376.0 ± 25.0 °C (Predicted)ChemBK
Density 1.132 ± 0.06 g/cm³ (Predicted)ChemBK
pKa 11.32 ± 0.46 (Predicted)ChemBK
LogP 1.4421 - 1.9856[1][4]
Solubility Poorly soluble in water. Soluble in ethanol, chloroform, ether, and hot benzene.[1][5]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical research. The following sections detail standardized experimental methodologies applicable for the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetoacetylation of p-toluidine.

Procedure:

  • p-Toluidine is dissolved in a suitable solvent, such as toluene or acetic acid.

  • An acetoacetylating agent, typically diketene or ethyl acetoacetate, is added dropwise to the solution of p-toluidine while maintaining the temperature, often at reflux.[6]

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • Upon completion, the mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.

A general workflow for the synthesis and purification is depicted below.

G Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start p-Toluidine + Solvent reagent Acetoacetylating Agent (e.g., Diketene) reaction Reaction Mixture (Stirring at elevated temp.) reagent->reaction cooling Cooling reaction->cooling filtration Filtration cooling->filtration crude Crude Product filtration->crude recrystallization Recrystallization crude->recrystallization pure Pure N-(4-Methylphenyl) -3-oxobutanamide recrystallization->pure

Synthesis and Purification Workflow

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.

Methodology:

  • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

The solubility of a compound is a critical parameter, especially in the context of drug development. The equilibrium solubility of this compound can be determined using the shake-flask method.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions) in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a weakly acidic compound like this compound, potentiometric titration is a common method for pKa determination.

Methodology:

  • A known amount of this compound is dissolved in a suitable solvent or co-solvent system (due to its poor water solubility).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is a key parameter in predicting its pharmacokinetic properties. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the indirect determination of LogP.

Methodology:

  • A series of standard compounds with known LogP values are injected onto an RP-HPLC column (e.g., C18).

  • The retention time of each standard is measured under isocratic elution conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.

  • This compound is then injected under the same chromatographic conditions, and its retention time is measured.

  • The log k' of this compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

The following diagram illustrates the general workflow for LogP determination by RP-HPLC.

G LogP Determination by RP-HPLC cluster_calibration Calibration cluster_sample Sample Analysis cluster_determination LogP Determination standards Inject Standards (Known LogP) hplc1 RP-HPLC Analysis standards->hplc1 retention1 Measure Retention Times hplc1->retention1 logk1 Calculate log k' retention1->logk1 curve Construct Calibration Curve (log k' vs. LogP) logk1->curve logp Interpolate LogP from Calibration Curve curve->logp sample Inject N-(4-Methylphenyl) -3-oxobutanamide hplc2 RP-HPLC Analysis sample->hplc2 retention2 Measure Retention Time hplc2->retention2 logk2 Calculate log k' retention2->logk2 logk2->logp

Workflow for LogP Determination

Potential Biological Activities of N-aryl-3-oxobutanamide Derivatives

While specific biological studies on this compound are limited in the public domain, the broader class of N-aryl-3-oxobutanamide derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[7][8]

Antimicrobial Activity

Derivatives of N-aryl-3-oxobutanamide have shown potential as antibacterial agents.[7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl ring. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity.[7]

Anticancer Activity

Several studies have explored the anticancer potential of N-aryl-3-oxobutanamide derivatives.[8] The cytotoxic effects of these compounds are evaluated against various human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates a generalized potential mechanism of action for the anticancer activity of N-aryl-3-oxobutanamide derivatives, leading to apoptosis.

G Potential Anticancer Mechanism compound N-aryl-3-oxobutanamide Derivative cell Cancer Cell compound->cell Cellular Uptake pathway Pro-apoptotic Signaling Pathways (e.g., Caspase activation) cell->pathway Induces apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis Leads to

Generalized Anticancer Mechanism

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable intermediate in organic synthesis. This guide has provided a detailed overview of its core properties and the experimental protocols required for their accurate determination. While its primary application has been in the pigment industry, the exploration of the biological activities of the broader class of N-aryl-3-oxobutanamide derivatives suggests potential avenues for future research in medicinal chemistry. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its potential in drug discovery and development. The methodologies and data presented herein serve as a foundational resource for researchers and scientists working with this compound and its analogues.

References

An In-depth Technical Guide to N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2415-85-2

This technical guide provides a comprehensive overview of N-(4-Methylphenyl)-3-oxobutanamide, a versatile chemical intermediate with applications in various fields, including the synthesis of pigments and as a potential scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a greyish-white, flaky crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2415-85-2[1][2]
Molecular Formula C11H13NO2[1][2]
Molecular Weight 191.23 g/mol [1][3]
Melting Point 94-95 °C[1]
Boiling Point 376 °C at 760 mmHg[1]
Density 1.132 g/cm³[1]
Flash Point 162 °C[1]
Appearance Off-white crystalline powder flakes[1]
Synonyms p-Acetoacetotoluidide, Acetoacet-p-toluidide, 4′-Methylacetoacetanilide[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-toluidine with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The general reaction scheme is depicted below.

Synthesis_Pathway p_toluidine p-Toluidine product This compound p_toluidine->product Acetoacetylation acetoacetylating_agent Acetoacetylating Agent (e.g., Diketene or Ethyl Acetoacetate) acetoacetylating_agent->product

A generalized synthetic pathway for this compound.
Experimental Protocol: Synthesis via Ethyl Acetoacetate

This protocol is adapted from established methods for the synthesis of acetoacetanilides.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Toluene (or another suitable solvent)

  • Catalyst (optional, e.g., 4-dimethylaminopyridine)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1.0 equivalent) in toluene.

  • Add ethyl acetoacetate (1.0-1.2 equivalents) to the solution. A catalytic amount of a suitable catalyst may also be added.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. Predicted spectral data is presented below.

¹H NMR (Predicted) ¹³C NMR (Predicted) IR (Predicted, cm⁻¹) Mass Spectrometry (EI, m/z)
δ 10.1 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 3.6 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃)δ 205 (C=O, ketone), 164 (C=O, amide), 135, 134, 129, 120 (Ar-C), 51 (CH₂), 30 (COCH₃), 21 (Ar-CH₃)~3270 (N-H stretch), ~1710 (C=O ketone stretch), ~1650 (C=O amide stretch), ~1600, ~1540 (aromatic C=C stretch)191 (M+), 149, 107, 91, 43

Potential Applications in Drug Development

While this compound is primarily utilized as an intermediate in the synthesis of pigments, the broader class of N-aryl-3-oxobutanamides has garnered interest for their potential biological activities, including antimicrobial and anticancer properties.[4]

Antimicrobial Activity

Derivatives of N-aryl-3-oxobutanamide have shown promise as antibacterial agents.[4] The structural features of these compounds, including the nature and position of substituents on the aryl ring, play a significant role in their antimicrobial potency. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity.[4] While specific data for this compound is not extensively available, its core structure suggests it could serve as a valuable scaffold for the development of novel antimicrobial agents.

Cytotoxic Activity

The potential for N-aryl-3-oxobutanamides to exhibit anticancer properties is an active area of research.[4] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of the compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

A workflow diagram for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

Based on the known biological activities of similar compounds, this compound could potentially exert its cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation and apoptosis. A hypothetical pathway is illustrated below.

Hypothetical_Signaling_Pathway Compound This compound Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binds to / Modulates Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK Pathway) Target->Signaling_Cascade Inhibits / Activates Transcription_Factor Transcription Factor (e.g., AP-1) Signaling_Cascade->Transcription_Factor Phosphorylates / Activates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response Leads to

A hypothetical signaling pathway for the biological action of this compound.

Conclusion

This compound is a chemical compound with established utility in the pigment industry and emerging potential in the field of drug discovery. Its straightforward synthesis and versatile chemical structure make it an attractive starting point for the development of novel therapeutic agents. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational resource for researchers and professionals interested in the chemistry and potential applications of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated crystal structure of N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in the synthesis of various organic compounds, including pigments.[1][2] While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to predict its molecular geometry, intermolecular interactions, and the experimental protocols required for its structural elucidation. This information is crucial for researchers, scientists, and professionals in drug development and materials science seeking to understand and control the solid-state properties of this compound.

Predicted Crystallographic and Molecular Parameters

Based on the analysis of analogous structures, such as N-(4-Ethoxyphenyl)-3-oxobutanamide and N-(2,4-Dimethylphenyl)-3-oxobutanamide, the crystal structure of this compound is expected to exhibit specific geometric and packing characteristics.[3][4] The molecule likely crystallizes in a common space group for organic compounds, with one or two molecules in the asymmetric unit. The fundamental physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC11H13NO2[2][5][6]
Molecular Weight191.23 g/mol [2][6][7]
AppearanceOff-white crystalline powder/flakes[2]
Melting Point94-95 °C[2]
LogP~1.44 - 2.1[2][6]
Hydrogen Bond Acceptors2[6]
Hydrogen Bond Donors1[6]

Table 1: Physicochemical Properties of this compound.

The key structural features, including bond lengths, angles, and torsion angles, are anticipated to be consistent with those observed in similar acetoacetanilide derivatives. A summary of expected crystallographic data is presented in Table 2.

ParameterPredicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c, P-1, or Pca21
Molecules per Asymmetric Unit (Z')1 or 2
C=O (amide) bond length~1.23 Å
C-N (amide) bond length~1.34 Å
C-C (phenyl) bond length~1.39 Å
N-H···O (intermolecular) distance~2.8 - 2.9 Å

Table 2: Predicted Crystallographic Data for this compound.

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound consists of a central oxobutanamide moiety linked to a 4-methylphenyl group. It is predicted that the molecule exists predominantly in the keto tautomeric form in the solid state, a common feature for β-keto amides.[3][8]

A critical aspect of the crystal packing will be the formation of intermolecular hydrogen bonds. The amide N-H group is expected to act as a hydrogen bond donor, while the amide and ketone carbonyl oxygen atoms will serve as acceptors. This interaction is likely to result in the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the material's physical properties such as melting point and solubility. The anticipated hydrogen bonding scheme is depicted in the logical relationship diagram below.

G Predicted Intermolecular Hydrogen Bonding Molecule1 Molecule A (N-H Donor) Interaction N-H···O Hydrogen Bond Molecule1->Interaction Donates Proton Molecule2 Molecule B (C=O Acceptor) Molecule2->Interaction Accepts Proton Chain Formation of 1D Supramolecular Chain Interaction->Chain Leads to

Caption: Logical flow of intermolecular hydrogen bond formation.

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a systematic experimental approach. The workflow, from synthesis to data analysis, is outlined below.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of p-toluidine with diketene or by the acetoacetylation of p-toluidine using ethyl acetoacetate.

For crystallization, a suitable solvent or solvent system must be identified to produce single crystals of adequate size and quality for X-ray diffraction. A common method involves dissolving the compound in a hot solvent (e.g., ethanol, methanol, or a mixture with water) and allowing it to cool slowly.[3][9] The general procedure is as follows:

  • Dissolution: Dissolve the purified this compound powder in a minimal amount of a suitable solvent at an elevated temperature.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to obtain a clear, saturated solution.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. This can be achieved by placing the container in a larger, insulated vessel.

  • Crystal Growth: Over time, single crystals should form. The rate of cooling can be controlled to optimize crystal size and quality.

  • Isolation: Carefully isolate the crystals from the mother liquor and wash them with a small amount of cold solvent.

The experimental workflow for synthesis and crystallization is illustrated in the following diagram:

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth Reactants p-Toluidine + Diketene/Ethyl Acetoacetate Reaction Acetoacetylation Reaction Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Dissolution Dissolution in Hot Solvent Purification->Dissolution Proceed to Crystallization Cooling Slow Cooling Dissolution->Cooling Growth Crystal Formation Cooling->Growth Isolation Crystal Isolation Growth->Isolation

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used to irradiate the crystal, and the diffraction pattern is recorded on a detector.

Table 3: Typical Data Collection and Refinement Parameters

ParameterDescription
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
DiffractometerBruker APEX-II CCD or similar
Data Collection SoftwareAPEX3
Cell Refinement SoftwareSAINT
Structure Solution SoftwareSHELXT
Structure Refinement SoftwareSHELXL
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while those involved in hydrogen bonding (e.g., N-H) are often located from the difference Fourier map and refined isotropically. The final refined structure is validated using tools like PLATON and checked against the crystallographic information file (CIF) standards.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this technical guide provides a robust, data-driven prediction of its solid-state characteristics. By leveraging the known structures of analogous compounds, we anticipate a structure dominated by intermolecular N-H···O hydrogen bonds, leading to a well-ordered crystalline lattice. The detailed experimental protocols outlined herein offer a clear pathway for researchers to successfully determine and analyze the crystal structure of this important chemical intermediate. The resulting structural information will be invaluable for controlling its solid-state properties and for the rational design of new materials and pharmaceuticals.

References

Solubility of N-(4-Methylphenyl)-3-oxobutanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Methylphenyl)-3-oxobutanamide, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and a logical framework for understanding the factors that govern the solubility of this compound and its structural analogs.

Introduction

This compound, also known as acetoacet-p-toluidide, belongs to the class of N-aryl-3-oxobutanamides. Its molecular structure, featuring a substituted aromatic ring and a β-ketoamide functional group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification, formulation development, and biological assays.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be influenced by the polarity of the solvent. The presence of a polar amide and ketone group suggests potential solubility in polar solvents, while the nonpolar tolyl group indicates that it may also be soluble in less polar organic solvents.

Solubility Data

CompoundSolventTemperature (°C)Solubility
This compound General Organic SolventsNot SpecifiedGenerally more soluble than in water
N-(2,4-Dimethylphenyl)-3-oxobutanamideChloroformNot SpecifiedSlightly Soluble[1]
MethanolNot SpecifiedSlightly Soluble[1]
AcetoacetanilideWater25Poorly Soluble[2]
AcetanilideEthanolNot SpecifiedVery Soluble[3]
AcetoneNot SpecifiedVery Soluble[3]
Water25Slightly Soluble[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask and gravimetric methods for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[4]

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for quantification.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when an analytical standard for instrumental analysis is not available.[5][6]

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish or pre-weighed vial

  • Analytical balance

  • Oven or vacuum desiccator

Procedure:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

  • Filtration: Filter a known volume or mass of the saturated solution to remove any undissolved solid.

  • Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.

  • Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Subsequently, dry the remaining solid residue to a constant weight in an oven at a temperature below the compound's melting point or in a vacuum desiccator.

  • Weighing: Accurately weigh the evaporating dish or vial containing the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume or mass of the solvent in the aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep1 Add excess solute to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Sedimentation equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis Quantify concentration (e.g., HPLC) sep3->analysis result Solubility Data analysis->result

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key molecular features influencing its solubility.

G cluster_features Molecular Features cluster_interactions Intermolecular Interactions cluster_solubility Solubility Outcome compound This compound polar_group Polar Groups (Amide, Ketone) compound->polar_group nonpolar_group Nonpolar Group (Tolyl Ring) compound->nonpolar_group h_bond Hydrogen Bonding polar_group->h_bond dipole_dipole Dipole-Dipole polar_group->dipole_dipole van_der_waals Van der Waals Forces nonpolar_group->van_der_waals polar_solvents Solubility in Polar Solvents (e.g., Alcohols) h_bond->polar_solvents dipole_dipole->polar_solvents nonpolar_solvents Solubility in Nonpolar Solvents (e.g., Toluene) van_der_waals->nonpolar_solvents

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively documented, this technical guide provides a foundational understanding of its expected solubility profile and detailed methodologies for its empirical determination. The provided experimental protocols offer a robust framework for researchers to generate reliable and reproducible solubility data tailored to their specific needs. A thorough understanding of the interplay between the compound's molecular structure and solvent properties is key to predicting and controlling its solubility in various applications. For precise formulation and process development, it is strongly recommended that experimental solubility studies be conducted in the specific solvent systems of interest.

References

A Comprehensive Spectroscopic Analysis of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. Due to the limited availability of published, comprehensive spectral assignments for this specific molecule, this guide presents a combination of expected values derived from spectral databases and experimental data from closely related structural analogs. This approach offers a robust reference for the characterization of this compound and similar compounds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. It is important to note the existence of keto-enol tautomerism in β-dicarbonyl compounds like this one, which can lead to the appearance of additional signals in NMR spectra. The data presented here primarily reflects the keto tautomer.

Table 1: ¹H NMR Spectroscopic Data

Assignment Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) for Analogs Multiplicity Integration
CH₃ (Aromatic)2.2 - 2.42.29Singlet3H
CH₃ (Keto)2.2 - 2.42.28Singlet3H
CH₂3.5 - 3.73.65Singlet2H
Aromatic CH7.0 - 7.57.11 (d), 7.45 (d)Doublet4H
NH9.5 - 10.59.85Singlet (broad)1H
Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide.

Table 2: ¹³C NMR Spectroscopic Data

Assignment Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) for Analogs
CH₃ (Aromatic)~2120.8
CH₃ (Keto)~3031.5
CH₂~5049.7
Aromatic CH120 - 130120.1, 129.5
Aromatic C (quaternary)130 - 140133.8, 135.2
C=O (Amide)~165164.5
C=O (Keto)~205205.3
Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide.

Table 3: Infrared (IR) Spectroscopic Data

Assignment Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) for Analogs Intensity
N-H Stretch3250 - 3350~3300Strong
C-H Stretch (Aromatic)3000 - 3100~3050Medium
C-H Stretch (Aliphatic)2850 - 3000~2925Medium
C=O Stretch (Keto)1700 - 1725~1715Strong
C=O Stretch (Amide I)1650 - 1680~1660Strong
C=C Stretch (Aromatic)1450 - 1600~1600, 1540Medium-Strong
N-H Bend (Amide II)1510 - 1570~1540Medium
Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide.

Table 4: Mass Spectrometry (MS) Data

m/z Assignment Relative Intensity
191[M]⁺ (Molecular Ion)High
149[M - CH₂CO]⁺Medium
107[CH₃C₆H₄NH₂]⁺High
91[C₇H₇]⁺ (Tropylium ion)Medium
43[CH₃CO]⁺High
Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard pulse program is used with a 90° pulse angle and a relaxation delay of 1-2 seconds between scans. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans (often 1024 or more) are accumulated to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the finely ground solid sample is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: For a volatile compound like this compound, electron ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve for LC-MS or use Solid Probe Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Structure Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide. The document details its chemical and physical properties, synthesis and characterization protocols, and an overview of its known applications and biological potential.

Core Compound Properties

This compound is a white to off-white crystalline powder.[1] It is primarily recognized as a key intermediate in the manufacturing of organic pigments.[2][3]

PropertyValueReference
CAS Number 951-07-5[4]
Molecular Formula C₁₁H₁₃NO₂[2][4]
Molecular Weight 191.23 g/mol [2][4]
Appearance White to off-white crystalline powder/flakes[1][3]
Melting Point 94-95 °C[2]
Boiling Point 376 °C at 760 mmHg[2]
Density 1.132 g/cm³[2]
Flash Point 162 °C[2]
Solubility Soluble in hot water, alcohol, ether, chloroform, acetone, glycerol, and benzene.[1]

Synthesis of this compound

The primary synthetic route for this compound involves the acetoacetylation of p-toluidine. This can be achieved through two main pathways: reaction with ethyl acetoacetate or with diketene (ketene dimer).

Synthesis Workflow

Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization p-Toluidine p-Toluidine Reaction Acetoacetylation Reaction p-Toluidine->Reaction Acetoacetylating_Agent Acetoacetylating Agent (Ethyl Acetoacetate or Diketene) Acetoacetylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Physical_Properties Physical Property Measurement (Melting Point, etc.) Pure_Product->Physical_Properties

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol: Synthesis from p-Toluidine and Ethyl Acetoacetate

This protocol is adapted from general procedures for the synthesis of acetoacetanilides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-toluidine in a suitable solvent such as toluene.

  • Addition of Reactant: Add an equimolar amount of ethyl acetoacetate to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

1H and 13C NMR Spectroscopy
  • 1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl and acetyl groups, the methylene protons, and the amide proton.[5]

  • 13C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the amide and ketone groups, the aromatic carbons, and the aliphatic carbons.

1H NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~ 2.2s, 3H (acetyl CH₃)
~ 2.3s, 3H (tolyl CH₃)
~ 3.5s, 2H (methylene CH₂)
~ 7.1d, 2H (aromatic CH)
~ 7.4d, 2H (aromatic CH)
~ 9.8s, 1H (amide NH)
13C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~ 21(tolyl CH₃)
~ 30(acetyl CH₃)
~ 50(methylene CH₂)
~ 120-135(aromatic CH)
~ 165(amide C=O)
~ 205(ketone C=O)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and ketone, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ observed at m/z 191.23.

Spectroscopic Data
Technique Expected Features
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1710 (ketone C=O stretch), ~1660 (amide C=O stretch), ~1600, 1540 (aromatic C=C stretch)
MS (m/z) 191 [M]⁺, other fragmentation peaks

Applications and Biological Activity

This compound is a versatile intermediate in organic synthesis.[6]

Industrial Applications

The primary industrial use of this compound is as a coupling component in the synthesis of azo pigments, such as C.I. Pigment Yellow 55 and Pigment Orange 63.[2][3]

Potential Biological Activity

While specific biological data for this compound is limited, the broader class of N-aryl-3-oxobutanamides has been investigated for various biological activities. Derivatives of this scaffold have shown potential as antibacterial and anticancer agents.[1] The biological activity is often influenced by the substitution pattern on the aryl ring. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity in some derivatives.

Further research is required to fully elucidate the specific biological profile of this compound.

Logical Relationship Diagram

Logical_Relationships Synthesis and Potential Applications cluster_synthesis Synthesis cluster_applications Applications Core_Compound This compound Pigment_Intermediate Pigment Intermediate (e.g., Pigment Yellow 55) Core_Compound->Pigment_Intermediate Organic_Synthesis Versatile Intermediate in Organic Synthesis Core_Compound->Organic_Synthesis Potential_Bioactivity Potential Biological Activity (Antimicrobial, Anticancer) Core_Compound->Potential_Bioactivity Further Research Needed p-Toluidine p-Toluidine p-Toluidine->Core_Compound Acetoacetylation Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Core_Compound Acetoacetylation

Caption: Logical relationships showing the synthesis and potential applications of this compound.

References

The Potential Biological Activities of N-(4-Methylphenyl)-3-oxobutanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)-3-oxobutanamide and its derivatives, a class of compounds belonging to the larger family of N-aryl-β-ketoamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of the potential antibacterial and anticancer properties of these compounds. It summarizes key quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes potential mechanisms of action and experimental workflows. The structural versatility of this scaffold presents a promising avenue for the development of novel therapeutic agents.

Introduction

The N-aryl-3-oxobutanamide core structure is a key pharmacophore found in various biologically active molecules. The presence of a β-keto-amide moiety provides a reactive scaffold that can be readily modified to explore structure-activity relationships (SAR). The "4-methylphenyl" (or p-tolyl) group, in particular, influences the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets. This guide focuses on derivatives of this compound, exploring their potential as antibacterial and anticancer agents.

Antibacterial Activity

Derivatives of N-(aryl)-3-oxobutanamide have demonstrated notable potential as antibacterial agents, particularly against resistant pathogens. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related analogs, such as 2-benzylidene-3-oxobutanamide derivatives with various N-aryl substituents, provide valuable insights into the structure-activity relationships governing their antibacterial effects.

Quantitative Antibacterial Data

The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative N-Aryl-3-oxobutanamide Derivatives against Resistant Bacteria

Compound IDN-Aryl SubstituentBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1 3-NitrobenzylideneStaphylococcus aureus (MRSA)2Vancomycin1-2
1 3-NitrobenzylideneAcinetobacter baumannii (MDR)16Ciprofloxacin>32
2 4-NitrobenzylideneStaphylococcus aureus (MRSA)2Vancomycin1-2
3 N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideEscherichia coli12.5Streptomycin-
3 N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideStaphylococcus aureus25Streptomycin-
4 Pyrazine carboxamide derivative 5d Extensively Drug-Resistant Salmonella Typhi6.25--

Note: Data for compounds 1 and 2 are for 2-benzylidene-N-phenyl-3-oxobutanamide derivatives, which serve as structural analogs to indicate the potential of the broader class of N-aryl-3-oxobutanamides. Compound 3 is an N-(p-tolyl)sulfonamide derivative. Compound 4 is a pyrazine carboxamide derivative with a 4-bromo-3-methylphenyl moiety.

Potential Mechanism of Action

While the exact mechanisms for many this compound derivatives are not fully elucidated, related compounds have been suggested to interfere with essential bacterial processes. For instance, some novel antimicrobial agents are known to target bacterial cell wall synthesis by binding to lipid intermediates like Lipid II, thereby preventing the proper formation of the protective peptidoglycan layer.[1][2][3]

Anticancer Activity

The cytotoxic effects of this compound derivatives and their analogs against various cancer cell lines have been a significant area of investigation. The ability of these compounds to induce apoptosis and inhibit cell proliferation highlights their therapeutic potential.

Quantitative Anticancer Data

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: In Vitro Cytotoxicity (IC50) of Representative N-Aryl-Amide Derivatives against Human Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference Compound
5 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileA-549 (Lung Carcinoma)0.00803Cisplatin
5 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileMDA-MB-231 (Breast Carcinoma)0.0103Cisplatin
6 N-methyl-4-phenoxypicolinamide derivative 8e A549 (Non-small cell lung cancer)3.6Sorafenib
6 N-methyl-4-phenoxypicolinamide derivative 8e H460 (Non-small cell lung cancer)1.7Sorafenib
6 N-methyl-4-phenoxypicolinamide derivative 8e HT-29 (Colorectal cancer)3.0Sorafenib
7 Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 3d MCF-7 (Breast Carcinoma)43.4-
7 Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 4d MCF-7 (Breast Carcinoma)39.0-
7 Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 3d MDA-MB-231 (Breast Carcinoma)35.9-
7 Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 4d MDA-MB-231 (Breast Carcinoma)35.1-

Note: The compounds listed are structurally related to the core topic and demonstrate the anticancer potential of N-aryl amide scaffolds.

Potential Mechanism of Action: Induction of Apoptosis

Several studies on structurally related compounds suggest that a primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death. This can occur through various signaling pathways, often involving the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[4][5][6][7][8] An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in cell death.

Potential_Apoptotic_Pathway Derivative N-(4-Methylphenyl)-3- oxobutanamide Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Mito Mitochondrial Membrane Permeabilization Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by this compound derivatives.

Experimental Protocols

The following sections detail standardized methodologies for assessing the antibacterial and anticancer activities of this compound derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum only). A sterility control (broth only) should also be included.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Experimental_Workflow cluster_0 Antibacterial Activity Assessment cluster_1 Anticancer Activity Assessment A1 Prepare Bacterial Inoculum (0.5 McFarland) A3 Inoculate 96-well Plate A1->A3 A2 Serial Dilution of Test Compound A2->A3 A4 Incubate (37°C, 16-20h) A3->A4 A5 Determine MIC (Visual Inspection/OD Reading) A4->A5 B1 Seed Cancer Cells in 96-well Plate B2 Treat Cells with Test Compound B1->B2 B3 Incubate (e.g., 48h) B2->B3 B4 Add MTT Reagent B3->B4 B5 Incubate (2-4h) B4->B5 B6 Solubilize Formazan B5->B6 B7 Read Absorbance (570nm) B6->B7 B8 Calculate IC50 B7->B8

Caption: General experimental workflow for assessing biological activity.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, primarily from structurally related analogs, strongly suggest potential for significant antibacterial and anticancer activities. The key to advancing these compounds towards clinical applications lies in a systematic exploration of their structure-activity relationships. Future research should focus on the synthesis and screening of a broader library of this compound derivatives to identify compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are crucial to elucidate their specific molecular targets and signaling pathways, which will guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery and development of clinically viable drugs from this promising class of compounds.

References

A Technical Guide to Historical Synthesis Methods of Acetoacetanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for synthesizing acetoacetanilides, a crucial class of intermediates in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The document details the primary reaction pathways, provides comprehensive experimental protocols, and presents quantitative data to allow for effective comparison and understanding of these foundational chemical processes.

Synthesis via Ethyl Acetoacetate and Aniline

One of the earliest and most fundamental methods for preparing acetoacetanilides involves the condensation reaction between an aromatic amine (aniline) and an active methylene compound, typically ethyl acetoacetate. This reaction was investigated by Knorr and other early researchers.[2][3] The process generally requires heating the reactants, often for extended periods, to drive the reaction towards the formation of the amide product and ethanol as a byproduct.

Reaction Pathway

G cluster_reactants Reactants cluster_products Products Aniline Aniline Process Condensation (Heating/Reflux) Aniline->Process EAA Ethyl Acetoacetate EAA->Process Acetoacetanilide Acetoacetanilide Ethanol Ethanol Process->Acetoacetanilide Process->Ethanol G cluster_reactants Reactants Aniline Aniline Process Acetoacetylation Aniline->Process Diketene Diketene Diketene->Process Product Acetoacetanilide Process->Product

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of N-(4-Methylphenyl)-3-oxobutanamide (also known as p-acetoacetotoluidide). This compound serves as a crucial intermediate in the manufacturing of various organic pigments and dyes, including C.I. Pigment Yellow 55.[1][2][3] The described method involves the acetoacetylation of p-toluidine using diketene in an inert solvent. The protocol details the reaction setup, execution, product isolation, purification, and characterization, making it suitable for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is an organic compound belonging to the acetoacetanilide family. Its chemical structure, featuring both an amide linkage and a reactive β-keto group, makes it a versatile precursor in various chemical syntheses.[3] The primary industrial application of this compound is as a coupling component for producing azo pigments.[1][2] The synthesis method outlined here is based on the reaction of a primary aromatic amine (p-toluidine) with diketene, a well-established method for producing acetoacetyl aromatic amides in high yield.[4] This protocol provides a reliable and reproducible procedure for obtaining high-purity this compound for research and development purposes.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number2415-85-2[1][5]
Molecular FormulaC11H13NO2[1][5][6]
Molecular Weight191.23 g/mol [1][2][6]
AppearanceOff-white to gray-white crystalline powder or flakes[1][2]
Melting Point94-95 °C[1][2]
Boiling Point376 °C at 760 mmHg[1]
Density1.132 g/cm³[1]
Synonymsp-Acetoacetotoluidide, 4'-Methylacetoacetanilide[1]

Experimental Protocol

Materials and Reagents

Table 2: Reagents Required for Synthesis

ReagentCAS No.Molecular Wt. ( g/mol )Moles (equiv.)Amount
p-Toluidine106-49-0107.151.010.72 g
Diketene674-82-884.071.058.83 g (7.8 ml)
Toluene108-88-392.14-100 mL
Ethanol64-17-546.07-For washing/recrystallization

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Melting point apparatus

  • FT-IR and NMR spectrometers

Synthesis Workflow

The overall experimental workflow is depicted in the diagram below.

Synthesis_Workflow reagents 1. Reagent Preparation (p-Toluidine in Toluene) setup 2. Reaction Setup (Flask, Condenser, Stirrer) reagents->setup reaction 3. Reaction (Diketene Addition at 40-50°C) setup->reaction cooling 4. Crystallization (Cooling to 0-5°C) reaction->cooling filtration 5. Product Isolation (Vacuum Filtration) cooling->filtration purification 6. Purification (Washing & Recrystallization) filtration->purification analysis 7. Characterization (MP, FT-IR, NMR) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

The chemical transformation is illustrated in the following reaction scheme.

Reaction_Scheme cluster_product Product pToluidine p-Toluidine plus1 + diketene Diketene arrow_node Toluene 40-50°C product This compound arrow_node->product

Caption: Acetoacetylation of p-toluidine with diketene.

Step-by-Step Procedure
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 10.72 g (0.1 mol) of p-toluidine in 100 mL of toluene.

  • Reaction: Gently heat the solution to 40-50 °C with stirring.

  • Diketene Addition: Add 8.83 g (0.105 mol) of diketene dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 60 °C throughout the addition. An ice bath may be used to control the exothermic reaction if necessary.

  • Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional hour to ensure the reaction goes to completion.

  • Crystallization: Cool the reaction mixture to room temperature and then place it in an ice-water bath, cooling to 0-5 °C to induce crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold toluene or ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected product is an off-white crystalline solid.[1][2]

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from ethanol or an ethanol/water mixture.

Results and Characterization

The successful synthesis of this compound should yield an off-white crystalline solid with a melting point in the range of 94-95 °C.[1][2] The identity and purity of the compound can be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for Product Verification

AnalysisExpected Results
Melting Point 94-95 °C
FT-IR (cm⁻¹) ~3280-3300 (N-H stretch, amide), ~1715 (C=O stretch, ketone), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II)
¹H NMR (CDCl₃, δ ppm) ~8.0 (s, 1H, NH), ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.5 (s, 2H, -CO-CH₂-CO-), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, -CO-CH₃)

Safety Precautions

  • This procedure should be performed in a well-ventilated fume hood.

  • p-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Diketene is a potent lachrymator, is toxic, and reacts violently with water and bases. Handle with extreme care.

  • Toluene is flammable and toxic. Avoid sparks and open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment. The final product is harmful if swallowed.[1]

References

Application Notes and Protocols for the Japp-Klingemann Reaction: Synthesis of Arylhydrazones from N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Japp-Klingemann reaction is a powerful and versatile synthetic method for the preparation of arylhydrazones from β-ketoacids or their esters and aryl diazonium salts.[1] The resulting arylhydrazones are crucial intermediates in the synthesis of a wide variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis, as well as pyrazoles and other pharmacologically relevant scaffolds.[2][3] Hydrazone derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, making them significant targets in drug discovery and development.[4][5]

This document provides detailed application notes and experimental protocols for the Japp-Klingemann reaction using N-(4-Methylphenyl)-3-oxobutanamide as the β-ketoamide substrate.

Reaction Principle and Mechanism

The Japp-Klingemann reaction proceeds through a well-established mechanism. Initially, the active methylene group of this compound is deprotonated by a base to form a reactive enolate. This enolate then undergoes electrophilic attack by an aryl diazonium salt to form an intermediate azo compound. Subsequent base-catalyzed cleavage of the acetyl group, followed by protonation, yields the stable arylhydrazone product.

Applications in Medicinal Chemistry

The arylhydrazone products derived from this compound are valuable precursors for the synthesis of novel therapeutic agents. The presence of the tolyl group and the flexibility to introduce various substituents on the arylhydrazone moiety allow for the generation of diverse molecular libraries for screening against various biological targets. For instance, these hydrazones can be readily cyclized to form substituted indoles, a core structure in many approved drugs and clinical candidates. Furthermore, the inherent biological activities of the hydrazone functionality itself make these compounds interesting for direct pharmacological evaluation.

Data Presentation

The following table summarizes representative yields for the Japp-Klingemann reaction with a structurally similar N-substituted-3-oxobutanamide, demonstrating the influence of substituents on the aromatic ring of the diazonium salt.[6] This data provides an expected trend for the reaction with this compound.

EntryAryl Diazonium Salt Precursor (Aniline)Substituent on Aryl RingProductYield (%)
14-Methoxyaniline4-OCH₃2-((4-methoxyphenyl)hydrazono)-N-(4-methylphenyl)-3-oxobutanamide85
24-Methylaniline (p-Toluidine)4-CH₃2-((4-methylphenyl)hydrazono)-N-(4-methylphenyl)-3-oxobutanamide90
33-Methylaniline (m-Toluidine)3-CH₃2-((3-methylphenyl)hydrazono)-N-(4-methylphenyl)-3-oxobutanamide88
4AnilineH2-(phenylhydrazono)-N-(4-methylphenyl)-3-oxobutanamide92
54-Chloroaniline4-Cl2-((4-chlorophenyl)hydrazono)-N-(4-methylphenyl)-3-oxobutanamide87

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of Aromatic Amines

This protocol describes the preparation of the aryl diazonium salt solution, a key reagent for the Japp-Klingemann reaction.

Materials:

  • Substituted Aniline (e.g., p-toluidine) (10 mmol)

  • Concentrated Hydrochloric Acid (6 M, 6 mL)

  • Sodium Nitrite (1 M aqueous solution, 10 mL)

  • Ice bath

Procedure:

  • In a suitable flask, dissolve the substituted aniline (10 mmol) in 6 M hydrochloric acid (6 mL).

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 M, 10 mL) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting clear solution of the aryl diazonium salt is used immediately in the subsequent coupling reaction.

Protocol 2: Japp-Klingemann Reaction of this compound

This protocol details the synthesis of 2-(arylhydrazono)-N-(4-methylphenyl)-3-oxobutanamide.

Materials:

  • This compound (10 mmol)

  • Ethanol (50 mL)

  • Sodium Hydroxide (10 mmol)

  • Freshly prepared Aryl Diazonium Salt solution (from Protocol 1)

  • Ice bath

  • Refrigerator

Procedure:

  • In a flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Add sodium hydroxide (10 mmol) to the solution and stir until it dissolves.

  • Cool the resulting solution to 0-5 °C in an ice bath with vigorous stirring.

  • To this cooled solution, add the freshly prepared aryl diazonium salt solution (from Protocol 1) dropwise over a period of 20-30 minutes. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Store the reaction mixture in a refrigerator overnight to allow for complete precipitation of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure 2-(arylhydrazono)-N-(4-methylphenyl)-3-oxobutanamide derivative.

Visualizations

Japp_Klingemann_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Japp-Klingemann Coupling cluster_workup Part C: Work-up & Purification Aniline Substituted Aniline HCl_NaNO2 HCl, NaNO2 0-5 °C Aniline->HCl_NaNO2 Diazonium Aryl Diazonium Salt HCl_NaNO2->Diazonium Reaction Reaction Mixture Diazonium->Reaction Ketoamide This compound Base NaOH, Ethanol 0-5 °C Ketoamide->Base Base->Reaction Precipitation Precipitation (Overnight) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Arylhydrazone Product Recrystallization->Product

Caption: Experimental workflow for the synthesis of arylhydrazones via the Japp-Klingemann reaction.

Japp_Klingemann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acetyl Cleavage & Tautomerization Ketoamide This compound Enolate Enolate Intermediate Ketoamide->Enolate + OH⁻ Base Base (OH⁻) Azo Azo Intermediate Enolate->Azo + Ar-N₂⁺ Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Cleavage Intermediate Azo->Cleavage Base-catalyzed cleavage Product Arylhydrazone Product Cleavage->Product Protonation & Tautomerization

Caption: Mechanism of the Japp-Klingemann reaction with this compound.

References

Application of N-(4-Methylphenyl)-3-oxobutanamide in Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide, is a key organic intermediate primarily utilized in the synthesis of azo pigments. These pigments, belonging to the arylide (or Hansa) and diarylide yellow classes, are valued for their bright colors, good lightfastness, and stability, finding extensive applications in printing inks, paints, plastics, and textiles. This document provides detailed application notes and experimental protocols for the synthesis of pigments using this compound, focusing on the preparation of C.I. Pigment Yellow 55, a commercially significant diarylide yellow pigment.

Principle of the Reaction

The synthesis of azo pigments from this compound follows a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling agent, in this case, the enolate form of this compound. The diazonium ion attacks the electron-rich carbon atom of the coupling agent, leading to the formation of a stable azo pigment.

For diarylide pigments like Pigment Yellow 55, a diamine (such as 3,3'-dichlorobenzidine) is used, which undergoes tetrazotization to form a bis-diazonium salt. This salt then couples with two equivalents of the coupling agent.

Pigment Synthesis Data

The following table summarizes key data for a representative diarylide pigment, C.I. Pigment Yellow 55, synthesized using this compound.

ParameterValueReference
Pigment Name C.I. Pigment Yellow 55
C.I. Number 21096
CAS Number 6358-37-8
Chemical Class Disazo (Diarylide)
Diazo Component 3,3'-Dichlorobenzidine
Coupling Component This compound
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[1]
Molecular Weight 657.55 g/mol [1]
Color Reddish Yellow[1]
Heat Resistance 180 °C
Lightfastness (1/3 SD) 7
Oil Absorption 40-50 g/100g

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of C.I. Pigment Yellow 55.

Materials and Reagents
  • 3,3'-Dichlorobenzidine

  • Hydrochloric acid (concentrated, 37%)

  • Sodium nitrite

  • This compound

  • Sodium hydroxide

  • Sodium acetate

  • Distilled water

  • Ice

Equipment
  • Jacketed reaction vessel with overhead stirrer, thermometer, and dropping funnel

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and vacuum flask

  • pH meter or pH paper

  • Heating mantle or water bath

  • Drying oven

Protocol 1: Tetrazotization of 3,3'-Dichlorobenzidine

This procedure describes the formation of the bis-diazonium salt from 3,3'-dichlorobenzidine.

  • In a jacketed reaction vessel, prepare a suspension of 3,3'-dichlorobenzidine (1 mole equivalent) in distilled water.

  • Add concentrated hydrochloric acid (4 mole equivalents) and stir to form the dihydrochloride salt.

  • Cool the suspension to 0-5 °C using a circulating cooling bath and crushed ice.

  • In a separate beaker, prepare a solution of sodium nitrite (2.1 mole equivalents) in distilled water.

  • Slowly add the sodium nitrite solution to the cold suspension of the diamine salt over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete tetrazotization. The resulting solution contains the bis-diazonium salt and should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

This protocol details the coupling of the bis-diazonium salt with this compound.

  • In a separate large reaction vessel, dissolve this compound (2.05 mole equivalents) in a dilute aqueous solution of sodium hydroxide (2.1 mole equivalents).

  • Cool the solution of the coupling component to 10-15 °C.

  • Slowly add the cold bis-diazonium salt solution from Protocol 1 to the solution of the coupling component over 1-2 hours with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by the controlled addition of a sodium acetate solution.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Heat the resulting pigment slurry to 80-90 °C and hold for 30-60 minutes to promote pigment crystallization and stabilization.

  • Allow the slurry to cool to room temperature.

  • Filter the pigment using a Buchner funnel and wash thoroughly with distilled water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

Visualizations

Reaction Pathway for Pigment Yellow 55 Synthesis

G cluster_0 Step 1: Tetrazotization cluster_1 Step 2: Azo Coupling 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Bis-diazonium Salt Bis-diazonium Salt 3,3'-Dichlorobenzidine->Bis-diazonium Salt  2 NaNO2, 4 HCl  0-5 °C Pigment Yellow 55 Pigment Yellow 55 Bis-diazonium Salt->Pigment Yellow 55 This compound (2 eq.) This compound (2 eq.) This compound (2 eq.)->Pigment Yellow 55  pH 4.5-5.5  (Sodium Acetate buffer) G cluster_0 Diazo Component Preparation cluster_1 Coupling Component Preparation cluster_2 Coupling and Post-Treatment A Suspend 3,3'-Dichlorobenzidine in Water and HCl B Cool to 0-5 °C A->B C Add NaNO2 Solution B->C D Stir for 30 min C->D G Slowly add Diazo Solution to Coupling Solution D->G Bis-diazonium Salt Solution E Dissolve this compound in NaOH Solution F Cool to 10-15 °C E->F F->G Coupling Component Solution H Maintain pH 4.5-5.5 G->H I Stir for 1-2 hours H->I J Heat to 80-90 °C I->J K Filter and Wash J->K L Dry the Pigment K->L

References

Application Notes and Protocols for N-Acylation with Diketene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental procedures for the N-acylation of amines using diketene. This reaction is a robust and widely utilized method for the synthesis of N-substituted acetoacetamides, which are valuable intermediates in the production of pharmaceuticals, pigments, and other fine chemicals.

Introduction

N-acylation with diketene is a highly efficient reaction where the nucleophilic amine attacks the electrophilic carbonyl group of the β-lactone ring of diketene. This ring-opening reaction leads to the formation of an acetoacetamide derivative. The reaction is typically exothermic and proceeds readily with a variety of primary and secondary amines, including aromatic and aliphatic substrates.

The general reaction scheme is as follows:

R-NH₂ + (CH₂CO)₂ → R-NHC(O)CH₂C(O)CH₃

Diketene is a versatile but reactive and hazardous reagent that must be handled with appropriate safety precautions in a well-ventilated fume hood.

Safety Precautions

Diketene is a flammable, corrosive, and toxic liquid. It is a lachrymator and can cause severe irritation upon contact with the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Acetoacetamides (Acetoacetanilides)

This protocol provides a detailed procedure for the N-acylation of an aromatic amine, specifically aniline, to synthesize acetoacetanilide. This method can be adapted for other aniline derivatives.

Materials:

  • Aniline (or substituted aniline)

  • Diketene

  • Dry benzene (or an alternative anhydrous aprotic solvent like toluene or diethyl ether)

  • 50% Aqueous ethanol for recrystallization

  • Round-bottomed flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or steam bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of 46 g (0.5 mole) of dry aniline in 125 mL of pure dry benzene.[1]

  • Addition of Diketene: Begin stirring the aniline solution. Prepare a solution of 42 g (0.5 mole) of diketene in 75 mL of pure dry benzene and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture under reflux using a steam bath or heating mantle for 1 hour to ensure the reaction goes to completion.[1]

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the bulk of the benzene by distillation at atmospheric pressure. Remove the remaining solvent under reduced pressure using a rotary evaporator.[1]

  • Purification by Recrystallization: Dissolve the solid residue in 500 mL of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to 0°C to induce crystallization of the acetoacetanilide.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. A second crop of crystals can be obtained by adding 250 mL of water to the mother liquor and cooling again.[1] Dry the combined crystalline product. The expected yield of acetoacetanilide (m.p. 82–83.5°C) is approximately 65 g (74%).[1]

Protocol 2: General Procedure for N-Acylation of Aliphatic Amines

This protocol provides a general guideline for the N-acylation of primary and secondary aliphatic amines. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Aliphatic amine (primary or secondary)

  • Diketene

  • Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane, or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aliphatic amine (1 equivalent) in an anhydrous aprotic solvent. Cool the solution in an ice bath.

  • Addition of Diketene: Add diketene (1 to 1.1 equivalents) dropwise to the cooled and stirred amine solution. The reaction is often vigorous, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted diketene and acidic byproducts. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if the product is an oil.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the N-acylation of representative amines with diketene.

Amine SubstrateMolar Ratio (Amine:Diketene)SolventReaction TemperatureReaction TimeWork-up MethodYield (%)Reference
Aniline1:1BenzeneReflux1.5 hoursRecrystallization (50% Ethanol)74[1]
Ammonia1:1.003 to 1:1.01Chlorinated Hydrocarbons< 10°CContinuous flowCentrifugation and Drying>99 (purity)
MethylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Substituted AnilinesGeneralNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Diagrams

General Workflow for N-Acylation with Diketene

experimental_workflow Experimental Workflow for N-Acylation with Diketene cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification amine_solution Dissolve Amine in Anhydrous Solvent cool_solution Cool Reaction Mixture (e.g., Ice Bath) amine_solution->cool_solution add_diketene Dropwise Addition of Diketene cool_solution->add_diketene Start Reaction stir_reaction Stir and Monitor (e.g., TLC) add_diketene->stir_reaction quench Quench Reaction (e.g., NaHCO3) stir_reaction->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify Crude Product final_product final_product purify->final_product Pure N-Acylated Product

Caption: A generalized workflow for the N-acylation of amines using diketene.

Signaling Pathway: Reaction Mechanism

reaction_mechanism Reaction Mechanism of N-Acylation with Diketene cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product amine Amine (R-NH2) attack Nucleophilic Attack of Amine on Carbonyl amine->attack diketene Diketene diketene->attack ring_opening Ring Opening of Diketene attack->ring_opening Forms tetrahedral intermediate proton_transfer Proton Transfer ring_opening->proton_transfer product N-Substituted Acetoacetamide proton_transfer->product

Caption: The mechanism of N-acylation involves nucleophilic attack and ring-opening.

References

Application Notes and Protocols: N-(4-Methylphenyl)-3-oxobutanamide as a Versatile Starting Material for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Methylphenyl)-3-oxobutanamide, also known as N-(p-tolyl)acetoacetamide, is a readily available and versatile starting material in organic synthesis.[1][2][3] Its bifunctional nature, possessing both a reactive β-keto and an amide moiety, allows for its participation in a variety of cyclization and multicomponent reactions to form a diverse array of heterocyclic compounds.[4] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound.

Synthesis of Substituted Pyridinone Derivatives

Substituted pyridinones are an important class of heterocycles with potential applications in medicinal chemistry. This compound can be utilized as a key building block in their synthesis through condensation reactions with activated nitriles.

A general workflow for the synthesis of pyridinone derivatives is presented below:

G cluster_workflow Workflow: Pyridinone Synthesis start Start: This compound + Malononitrile/Ethyl Cyanoacetate reaction Reaction: Ethanolic Piperidine Reflux start->reaction workup Work-up: Cooling, Filtration, Washing reaction->workup product Product: Substituted Pyridinone workup->product

Caption: General workflow for pyridinone synthesis.

Experimental Protocol: Synthesis of 2-oxo-6-methyl-4-amino-N-(4-methylphenyl)-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from a general method for the synthesis of pyridinone analogues.[4]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the desired pyridinone derivative.

Reactant 1Reactant 2SolventCatalystProduct ClassReference
N-(4-hydroxyphenyl)-3-oxobutanamideMalononitrileEthanolPiperidinePyridinone[4]
N-(4-hydroxyphenyl)-3-oxobutanamideEthyl cyanoacetateEthanolPiperidinePyridinone[4]

Multicomponent Reactions for Dihydropyrimidinone Synthesis (Biginelli Reaction)

The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. This compound can serve as the 1,3-dicarbonyl component in this reaction.[5][6]

The general scheme for the Biginelli reaction is as follows:

G cluster_biginelli Biginelli Reaction Pathway start_materials Starting Materials: This compound + Aldehyde + Urea/Thiourea catalysis Catalysis: Acidic or Lewis Acid Catalyst Solvent or Solvent-free start_materials->catalysis cyclocondensation One-pot Cyclocondensation catalysis->cyclocondensation product Product: Dihydropyrimidinone/-thione cyclocondensation->product

Caption: Biginelli reaction for DHPM synthesis.

Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinones

This protocol is a generalized procedure based on various reported Biginelli reactions.[5][6][7]

Materials:

  • This compound (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Urea or Thiourea (1.2 eq)

  • Catalyst (e.g., HCl, benzyltriethylammonium chloride, CuCl2)

  • Solvent (e.g., Ethanol) or solvent-free conditions

  • Round-bottom flask

  • Reflux condenser or heating apparatus

  • Stirring apparatus

  • Filtration and recrystallization equipment

Procedure:

  • A mixture of this compound (1.0 eq), an aldehyde (1.0 eq), urea or thiourea (1.2 eq), and a catalytic amount of the chosen catalyst is prepared.

  • If using a solvent, the mixture is refluxed in ethanol for several hours. For solvent-free conditions, the mixture is heated at an appropriate temperature (e.g., 100 °C).[8]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into cold water, and the resulting solid is collected by filtration.

  • The crude product is washed with cold water and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.

AldehydeNitrogen SourceCatalystConditionsYield (%)Reference
p-MethylbenzaldehydeUreaVilsmeier-Haack Reagent--[7]
Substituted AldehydesUrea/ThioureaBenzyltriethylammonium chlorideSolvent-freeHigh[5]
Substituted AldehydesUrea/ThioureaSodium Dodecyl SulphateWater, Reflux-[6]

Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which are known for their cardiovascular activities.[9][10] this compound can be employed as the β-ketoamide component in this synthesis.

A logical diagram of the Hantzsch synthesis is depicted below:

G cluster_hantzsch Hantzsch Pyridine Synthesis reactants Reactants: 2 eq. This compound + Aldehyde + Ammonia/Ammonium Acetate condensation Condensation and Cyclization reactants->condensation dihydropyridine Intermediate: 1,4-Dihydropyridine condensation->dihydropyridine oxidation Oxidation (Optional) dihydropyridine->oxidation pyridine Final Product: Pyridine Derivative oxidation->pyridine

Caption: Hantzsch synthesis of 1,4-dihydropyridines.

Experimental Protocol: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol is a generalized procedure based on the classical Hantzsch synthesis.[9][10][11]

Materials:

  • This compound (2.0 eq)

  • Aldehyde (1.0 eq)

  • Ammonium acetate or aqueous ammonia (1.0 eq)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Purification equipment (column chromatography or recrystallization)

Procedure:

  • In a round-bottom flask, combine this compound (2.0 eq), the aldehyde (1.0 eq), and ammonium acetate (1.0 eq) in a suitable solvent like ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. Reaction times can vary depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 1,4-dihydropyridine derivative.

AldehydeNitrogen SourceSolventProduct ClassReference
FormaldehydeAmmonium Acetate-1,4-Dihydropyridine[10]
BenzaldehydeAmmonium AcetateEthanol/Water1,4-Dihydropyridine[12]
Various AldehydesAmmonium AcetateEthanolBridged 1,4-Dihydropyridines[9]

Synthesis of Quinolines and Pyrazoles

While less commonly cited with this compound specifically, analogous 3-oxobutanamides are used in the synthesis of other important heterocyclic systems like quinolines and pyrazoles.

Quinolines: The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline synthesis.[13][14][15] this compound can potentially be used as the active methylene component. For instance, the cyclization of 2-amino-5-nitrobenzophenone with ethyl 3-oxobutanoate under acidic conditions yields a quinoline derivative, suggesting a similar pathway is feasible with this compound.[16]

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17][18][19][20] this compound can serve as the 1,3-dicarbonyl precursor. The reaction with hydrazine or substituted hydrazines would lead to the formation of substituted pyrazole derivatives.

Experimental Protocol: General Procedure for Pyrazole Synthesis

This is a generalized protocol based on the known synthesis of pyrazoles from 1,3-dicarbonyl compounds.[18][21]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.0 eq)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus (if necessary)

  • Purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine (1.0 eq) to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford the desired pyrazole product.

1,3-Dicarbonyl SourceHydrazine SourceConditionsProduct ClassReference
α,β-Unsaturated KetoneHydrazine HydrateAcetic Acid, RefluxPyrazoline[21]
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, RTPyrazole[20]

These protocols and notes highlight the significant potential of this compound as a versatile and valuable starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory scale-up synthesis of N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in the production of various organic compounds, including pigments and potential pharmaceutical agents.[1] Two primary, scalable synthetic routes are presented: the reaction of p-toluidine with diketene and the condensation of p-toluidine with ethyl acetoacetate.

Introduction

This compound, also known as acetoacet-p-toluidide, is a versatile chemical intermediate.[1] Its molecular structure, featuring both an amide and a β-keto group, allows for a variety of subsequent chemical transformations. The synthesis protocols outlined below are designed for scalability, providing a foundation for producing multi-gram to kilogram quantities in a laboratory setting.

Physicochemical Properties

PropertyValue
CAS Number 2415-85-2[2][3]
Molecular Formula C₁₁H₁₃NO₂[1][3]
Molecular Weight 191.23 g/mol [1][3]
Appearance Off-white crystalline powder or flakes
Melting Point 94-95 °C

Synthetic Route 1: Acetoacetylation of p-Toluidine with Diketene

This method is often favored for larger-scale production due to its high atom economy and reaction efficiency. However, it requires careful handling of the highly reactive and hazardous diketene.

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a 2-liter, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reactants: Add p-toluidine (107.15 g, 1.0 mol) and anhydrous toluene (600 mL) to the flask. Stir the mixture until the p-toluidine is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Diketene Addition: Slowly add diketene (92.5 g, 1.1 mol, 1.1 eq.) dropwise via the dropping funnel over a period of 1.5 to 2 hours. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Product Isolation: Cool the reaction mixture to 0-5 °C to induce crystallization of the product. Collect the solid product by vacuum filtration and wash the filter cake with two 75 mL portions of cold toluene.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification (Recrystallization)
  • Transfer the crude solid to a suitable flask.

  • Add a minimal amount of hot ethanol (or isopropanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Synthetic Route 2: Condensation of p-Toluidine with Ethyl Acetoacetate

This is a classic and robust method for preparing acetoacetanilides. The reaction is driven to completion by the removal of the ethanol byproduct.

Experimental Protocol
  • Reaction Setup: Assemble a 1-liter round-bottom flask with a Dean-Stark apparatus and a reflux condenser in a fume hood.

  • Charge Reactants: To the flask, add p-toluidine (107.15 g, 1.0 mol), ethyl acetoacetate (143.16 g, 1.1 mol, 1.1 eq.), and xylene (500 mL).

  • Reaction: Heat the mixture to a gentle reflux. The ethanol produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with xylene.

  • Monitoring: The reaction is typically complete within 4-6 hours, or when the theoretical amount of ethanol (~58 mL) has been collected.

  • Product Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash the filter cake with two 75 mL portions of cold xylene.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Purification (Recrystallization)

Follow the same recrystallization procedure as described in Synthetic Route 1.

Data Presentation

Table 1: Reagent Quantities for Scale-Up
ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g)Density (g/mL)Volume (mL)Equivalents
Route 1
p-Toluidine107.151.0107.15~1.046~102.41.0
Diketene84.071.192.5~1.07~86.41.1
Toluene (Solvent)92.14--0.867600-
Route 2
p-Toluidine107.151.0107.15~1.046~102.41.0
Ethyl Acetoacetate130.141.1143.161.021~140.21.1
Xylene (Solvent)106.16--~0.86500-
Table 2: Typical Yield and Purity Results
ParameterRoute 1 (Diketene)Route 2 (Ethyl Acetoacetate)
Crude Yield 88-96%85-94%
Purified Yield 75-88%72-85%
Purity (by HPLC) >99.0%>99.0%

Safety Precautions

  • p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is a suspected carcinogen and can cause serious eye irritation and allergic skin reactions.[4][5] It is also very toxic to aquatic life.[4]

  • Diketene: A flammable liquid and vapor that is harmful if swallowed and toxic if inhaled.[6]

  • General Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Analytical Methods

The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A typical method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[2]

Visualizations

Synthetic Workflow

synthetic_workflow cluster_route1 Route 1: Diketene cluster_route2 Route 2: Ethyl Acetoacetate p_toluidine1 p-Toluidine reaction1 Acetoacetylation in Toluene (0-10°C) p_toluidine1->reaction1 diketene Diketene diketene->reaction1 workup Isolation of Crude Product (Crystallization & Filtration) reaction1->workup p_toluidine2 p-Toluidine reaction2 Condensation in Xylene (Reflux) p_toluidine2->reaction2 eaa Ethyl Acetoacetate eaa->reaction2 reaction2->workup purification Recrystallization (Ethanol or Isopropanol) workup->purification product Pure N-(4-Methylphenyl) -3-oxobutanamide purification->product

Caption: Overview of the synthetic workflows.

Logical Progression of Synthesis

logical_progression start Start reagents Weigh & Dissolve p-Toluidine start->reagents reaction_step Controlled Addition of Acetoacetylating Agent reagents->reaction_step reaction_monitoring Monitor Reaction (TLC/Time) reaction_step->reaction_monitoring isolation Isolate Crude Product reaction_monitoring->isolation Reaction Complete purification_step Recrystallize isolation->purification_step analysis Analyze Purity (HPLC, MP) purification_step->analysis final_product Final Product analysis->final_product

Caption: Step-wise logical flow of the synthesis process.

References

Application Notes and Protocols for the Characterization of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of N-(4-Methylphenyl)-3-oxobutanamide. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate and reproducible results.

Introduction

This compound is a chemical intermediate with applications in various fields of chemical synthesis.[1] Thorough characterization is crucial to ensure its identity, purity, and quality for downstream applications. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC) for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₂[2][3]
Molecular Weight191.23 g/mol [2][3]
AppearanceGray-white flaky crystalline powder[2][4]
Melting Point94-95 °C[4][5]
Boiling Point376.0 ± 25.0 °C (Predicted)[2]
Density1.132 ± 0.06 g/cm³ (Predicted)[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for the protons and carbons of this compound are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~10.0 (s, 1H)-NH
7.4-7.6 (d, 2H)Aromatic CH
7.1-7.2 (d, 2H)Aromatic CH
3.5 (s, 2H)-CH₂-
2.3 (s, 3H)Ar-CH₃
2.2 (s, 3H)-CO-CH₃

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

3.1.2. Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a 90° pulse width and a relaxation delay of 5 seconds.

    • Accumulate a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-220 ppm.

    • Employ a 30° pulse width and a relaxation delay of 2 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) for better sensitivity.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the frequency domain spectrum. Reference the spectrum to TMS at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. Predicted FTIR Absorption Bands

The characteristic infrared absorption frequencies for this compound are listed in Table 3.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch (Amide)
~3050C-H Stretch (Aromatic)
~2950C-H Stretch (Aliphatic)
~1710C=O Stretch (Ketone)
~1660C=O Stretch (Amide I)
~1600, 1490C=C Stretch (Aromatic)
~1540N-H Bend (Amide II)

3.2.2. Experimental Protocol for FTIR Analysis

Objective: To identify the functional groups in this compound.

Instrumentation: FTIR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

3.3.1. Predicted Mass Spectrometry Fragmentation

The expected major fragments in the electron ionization (EI) mass spectrum of this compound are shown in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation (EI)

m/zProposed Fragment Ion
191[M]⁺ (Molecular Ion)
149[M - CH₂CO]⁺
107[CH₃C₆H₄NH₂]⁺
91[C₇H₇]⁺
43[CH₃CO]⁺

3.3.2. Experimental Protocol for Mass Spectrometry Analysis

Objective: To confirm the molecular weight and study the fragmentation pattern.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solid probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the expected fragmentation of an amide-containing compound.[5]

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any impurities. A reverse-phase HPLC method is suitable for this compound.[7]

4.1.1. Experimental Protocol for HPLC Analysis

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Phosphoric acid or formic acid can be added in small amounts (e.g., 0.1%) to improve peak shape.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare the sample solution to be analyzed at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Thermal Analysis

Thermal analysis provides information on the thermal stability and melting behavior of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

5.1.1. Experimental Protocol for TGA/DSC Analysis

Objective: To determine the thermal stability and melting point of this compound.

Instrumentation: Simultaneous TGA/DSC Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.[8]

  • TGA/DSC Program:

    • Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is typically used.[9]

    • Temperature Range: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 500 °C).

  • Data Analysis:

    • TGA: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • DSC: Analyze the DSC curve to determine the melting point (endothermic peak) and any other thermal events such as crystallization or decomposition.[8]

Visualization of Analytical Workflow

The logical workflow for the comprehensive characterization of this compound is depicted below.

cluster_0 Characterization Workflow for this compound cluster_1 Structural Elucidation cluster_2 Purity & Thermal Properties A Sample of this compound B NMR Spectroscopy (1H, 13C) A->B C FTIR Spectroscopy A->C D Mass Spectrometry A->D E HPLC Analysis A->E F Thermal Analysis (TGA/DSC) A->F G Structure Confirmed B->G C->G D->G H Purity & Thermal Stability Determined E->H F->H

Caption: Workflow for the characterization of this compound.

References

Application Notes and Protocols for the Recrystallization of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-(4-Methylphenyl)-3-oxobutanamide (also known as acetoacet-p-toluidide) by recrystallization. The procedure is designed to yield a high-purity crystalline product suitable for further research and development applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the proper handling, characterization, and purity assessment of the compound.

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₂[1]
Molecular Weight191.23 g/mol [1]
AppearanceOff-white to gray-white crystalline powder/flakes[1]
Melting Point94-95 °C[1]

Experimental Protocol: Recrystallization of this compound

Objective:

To purify crude this compound using a mixed-solvent recrystallization method with ethanol and water to obtain a product with high purity, as verified by melting point determination.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

  • Drying oven or vacuum desiccator

Procedure:
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of ethanol to the flask. For every 1 gram of crude product, start with approximately 3-5 mL of ethanol.

    • Gently heat the mixture on a hot plate with continuous stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask.

    • Pour the hot solution of the compound through the fluted filter paper. The pre-heating of the receiving flask and funnel prevents premature crystallization of the product.

    • Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

  • Inducing Crystallization:

    • To the clear, hot ethanolic solution, add distilled water dropwise while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystal Formation:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization solvent) to remove any adhering soluble impurities. It is crucial to use a minimal amount of cold solvent to avoid significant loss of the purified product.

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the crystals to a pre-weighed watch glass and dry them completely in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point range close to the literature value (94-95 °C) is indicative of high purity.[1]

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Initial amount of crude product1.0 g (example)Scale as needed, adjusting glassware size accordingly.
Initial volume of ethanol3 - 5 mL per gram of crude productUse the minimum volume of hot solvent necessary for complete dissolution.
Water additionDropwise until persistent turbidityThis creates a supersaturated solution upon cooling.
Cooling time (room temp.)1 - 2 hoursSlow, undisturbed cooling is critical for pure crystal growth.
Cooling time (ice bath)≥ 30 minutesMaximizes the precipitation of the product from the solution.
Washing solventIce-cold ethanol/water mixtureUse a minimal volume to prevent redissolving the crystals.
Drying temperature50 - 60 °CEnsure the temperature is well below the compound's melting point.
Expected Melting Point94 - 95 °CA narrow melting range indicates high purity.[1]

Visual Workflow of the Recrystallization Protocol

Recrystallization_Workflow Workflow for Recrystallization of this compound A 1. Dissolution Crude product in minimal hot ethanol B Hot Filtration (Optional) Remove insoluble impurities A->B Insoluble impurities present C 2. Induce Crystallization Add water dropwise to hot solution until cloudy, then clarify with a few drops of hot ethanol A->C No insoluble impurities B->C D 3. Crystal Formation Slow cooling to room temperature, followed by an ice bath C->D E 4. Isolation Vacuum filtration using a Buchner funnel D->E F 5. Washing Wash crystals with ice-cold ethanol/water mixture E->F G 6. Drying Dry crystals in an oven or desiccator F->G H 7. Purity Assessment Melting point determination G->H I Pure Crystalline Product H->I

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of N-(4-Methylphenyl)-3-oxobutanamide synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solutions
Impure Reactants p-Toluidine can oxidize and darken on storage. Use freshly distilled or purified p-toluidine for best results. Ensure ethyl acetoacetate or diketene is of high purity and free from water.
Incorrect Stoichiometry Accurately measure the molar ratios of the reactants. A slight excess of the acetoacetylating agent (ethyl acetoacetate or diketene) can sometimes improve the yield, but a large excess can lead to side reactions.
Inadequate Reaction Temperature The reaction of p-toluidine with ethyl acetoacetate typically requires heating to drive the reaction to completion by removing the ethanol byproduct. For the reaction with diketene, the initial reaction is often exothermic and may require cooling to control the reaction rate and prevent side reactions, followed by a period of heating to ensure completion.
Inefficient Removal of Byproducts When using ethyl acetoacetate, the ethanol produced must be removed to shift the equilibrium towards the product. This can be achieved by distillation during the reaction.
Presence of Water Water can react with diketene and can also lead to the hydrolysis of the ester in the ethyl acetoacetate pathway, reducing the yield. Ensure all glassware is dry and use anhydrous solvents.
Suboptimal Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times can lead to byproduct formation.

Problem 2: Product is Oily or Fails to Crystallize

Potential CauseRecommended Solutions
Presence of Impurities Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. Purify the crude product using column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

Problem 3: Product is Colored or Impure after Recrystallization

Potential CauseRecommended Solutions
Trapped Impurities Colored impurities may be trapped within the crystal lattice. Perform a second recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities.
Oxidation of p-Toluidine If the starting p-toluidine is oxidized, it can lead to colored byproducts that are difficult to remove. Use purified p-toluidine.
Side Reactions At high temperatures, side reactions can occur, leading to colored byproducts. Optimize the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic routes are:

  • Reaction of p-toluidine with ethyl acetoacetate: This is a condensation reaction that typically requires heating to drive off the ethanol byproduct.

  • Reaction of p-toluidine with diketene: This is an acylation reaction that is often faster and can be carried out at lower temperatures. However, diketene is a reactive and hazardous substance that requires careful handling.

Q2: What is a typical experimental protocol for the synthesis of this compound using diketene?

A2: A general protocol adapted from the synthesis of the closely related acetoacetanilide is as follows:

Materials:

  • p-Toluidine

  • Diketene

  • Anhydrous benzene or toluene (solvent)

  • 50% aqueous ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve p-toluidine (1.0 equivalent) in the anhydrous solvent.

  • With stirring, add a solution of diketene (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes. The reaction can be exothermic, so maintain the temperature as needed with a cooling bath.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Remove the solvent by distillation.

  • Dissolve the crude residue in hot 50% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold 50% ethanol.

  • A second crop of crystals can often be obtained by concentrating the mother liquor.

  • A typical yield for the analogous acetoacetanilide synthesis is around 74%.[1]

Q3: What are the common side products in this synthesis?

A3: Potential side products include:

  • Diacetoacetylated p-toluidine: This can form if an excess of the acetoacetylating agent is used.

  • Polymeric byproducts: Especially when using diketene at high concentrations, polymerization can occur.[2]

  • Acetanilide from p-toluidine: If acetic acid is present as an impurity in the reagents.

  • Unreacted starting materials: Incomplete reaction will leave residual p-toluidine and the acetoacetylating agent.

Q4: How can I effectively purify the final product?

A4: Recrystallization is the most common method for purifying this compound.

  • Solvent Selection: A mixture of ethanol and water is often effective. Other potential solvent systems for recrystallization of similar compounds include heptane/ethyl acetate and acetone/water.[3] The ideal solvent should dissolve the product well when hot and poorly when cold.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the filtrate to cool slowly to form pure crystals.

Q5: How does reaction temperature affect the yield?

A5: The optimal temperature depends on the synthetic route.

  • With Ethyl Acetoacetate: Higher temperatures are generally required to drive the equilibrium towards the product by removing ethanol. However, excessively high temperatures can lead to decomposition or side reactions.

  • With Diketene: The initial reaction is often exothermic and may require cooling to control the reaction rate. Following the initial reaction, a period of heating (e.g., reflux) is often employed to ensure the reaction is complete.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants p-Toluidine + Acetoacetylating Agent reaction Reaction in Solvent reactants->reaction crude_product Crude Product reaction->crude_product recrystallization Recrystallization crude_product->recrystallization Dissolve in hot solvent filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield? impure_reactants Check Reactant Purity start->impure_reactants wrong_stoichiometry Verify Stoichiometry start->wrong_stoichiometry bad_temp Optimize Temperature start->bad_temp incomplete_reaction Monitor with TLC start->incomplete_reaction solution Improved Yield impure_reactants->solution wrong_stoichiometry->solution bad_temp->solution incomplete_reaction->solution

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Crude N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-(4-Methylphenyl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used.

  • From p-Toluidine and Ethyl Acetoacetate/Diketene:

    • Unreacted p-toluidine.

    • Unreacted ethyl acetoacetate or residual diketene.

    • Diacetoacetylated p-toluidine (a bis-amide byproduct).

    • Hydrolysis products if water is present.

    • Thermally degraded products if the reaction temperature is too high.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white to pale yellow crystalline powder.[1] The reported melting point is in the range of 94-95°C.[1] A broad melting range or a lower melting point for your crude product indicates the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A single spot indicates a likely pure compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (94-95°C) is a good indicator of purity.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantitative purity assessment.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of crude this compound.

Problem 1: Oily or Gummy Crude Product
Possible Cause Troubleshooting Solution
Residual Solvent: The crude product may retain solvents used in the synthesis or workup.Dry the crude product thoroughly under vacuum. Gentle heating can be applied if the compound is thermally stable.
High Impurity Content: A high concentration of impurities can lower the melting point of the mixture, resulting in an oil. Unreacted starting materials are common culprits.1. Trituration: Stir or grind the oily product with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., cold diethyl ether or hexane). This can help to remove soluble impurities and may induce crystallization. 2. Column Chromatography: If trituration is ineffective, purify a small sample by column chromatography to isolate the pure compound, which can then be used as a seed crystal for subsequent recrystallizations.
Problem 2: Difficulty in Recrystallization
Possible Cause Troubleshooting Solution
Inappropriate Solvent: The solvent may be too good (product remains dissolved even when cold) or too poor (product is insoluble even when hot).1. Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but have low solubility when cold. 2. Solvent Pair System: If a single solvent is not effective, use a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. A common pair is ethanol/water.
Solution is Too Dilute: Using an excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling.Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
Lack of Nucleation Sites: Crystallization may not initiate spontaneously.1. Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. 2. Seeding: Add a tiny crystal of pure this compound to the cooled, supersaturated solution.
Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals or oiling out.Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.
Problem 3: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Solution
Incorrect Mobile Phase Polarity: The eluent may be too polar (all compounds elute together) or not polar enough (compounds do not move).1. TLC Optimization: Before running the column, determine the optimal mobile phase using TLC. Test different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product and then more polar impurities.
Column Overloading: Applying too much crude material to the column leads to broad bands and poor separation.Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing: Channels or cracks in the stationary phase will result in uneven flow and poor separation.Ensure the silica gel is packed uniformly. A wet slurry packing method is generally preferred to minimize air bubbles and channels.

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3][4]
Melting Point (Pure) 94-95 °C[1][2][5]
Appearance Off-white to pale yellow crystalline powder[1]
Boiling Point (Predicted) 376.0 ± 25.0 °C[2][5]
Density (Predicted) 1.132 ± 0.06 g/cm³[2][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

  • Analysis: Determine the melting point and assess the purity by TLC.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired compound from impurities (Rf ≈ 0.2-0.4).

  • Column Packing: Prepare a silica gel column using the wet slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the determined mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of all components.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Purification (Optional): The resulting solid can be further purified by recrystallization if necessary.

  • Analysis: Confirm the purity of the final product by melting point and/or NMR spectroscopy.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography Highly Impure trituration Trituration crude->trituration analysis Purity Analysis (TLC, MP, NMR) recrystallization->analysis solid_impure Solid Impure Product recrystallization->solid_impure Low Purity column_chromatography->analysis oily_impure Oily/Impure Product column_chromatography->oily_impure Co-elution trituration->recrystallization Solid Formed trituration->solid_impure Still Impure analysis->recrystallization Needs Further Purification pure_product Pure Product analysis->pure_product Meets Specs oily_impure->recrystallization solid_impure->column_chromatography

Caption: A general workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals impure_crystals Crystals are Impure start->impure_crystals success Pure Crystals start->success Successful solution1 Use Solvent Pair / Change Solvent oiling_out->solution1 solution2 Cool Slowly oiling_out->solution2 solution3 Concentrate Solution no_crystals->solution3 solution4 Scratch or Seed no_crystals->solution4 solution5 Re-recrystallize impure_crystals->solution5 solution6 Wash with Cold Solvent impure_crystals->solution6 solution1->start solution2->start solution3->start solution4->start solution5->start solution6->success

Caption: Troubleshooting decision tree for recrystallization issues.

References

optimizing reaction conditions for acetoacetylation of p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the acetoacetylation of p-toluidine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve successful and efficient synthesis of acetoacetyl-p-toluidide.

Troubleshooting Guide

This guide addresses common issues encountered during the acetoacetylation of p-toluidine.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature. For reactions with ethyl acetoacetate, consider extending the reflux time.
Degraded p-Toluidine: p-Toluidine can darken and degrade upon exposure to air and light.[1][2]- Use freshly purified p-toluidine. Purification can be achieved by recrystallization from hot water, ethanol, or ethanol/water mixtures, followed by drying in a vacuum desiccator.[1]
Moisture in Reagents/Glassware: Diketene is highly reactive and can be hydrolyzed by water.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents.
Inefficient Removal of Byproducts: In reactions with ethyl acetoacetate, the ethanol byproduct can inhibit the forward reaction.- If conducting the reaction at elevated temperatures, consider using a setup to remove ethanol as it is formed (e.g., a short path distillation head).
Formation of Multiple Products/Side Reactions Reaction with Diketene: Diketene can undergo polymerization, especially in the presence of acids, bases, or amines, or upon heating.[3]- Add diketene slowly to the solution of p-toluidine. - Maintain the recommended reaction temperature and avoid localized overheating.
Reaction with Ethyl Acetoacetate: Depending on the reaction conditions, different condensation products can form.- Carefully control the reaction temperature and stoichiometry to favor the formation of the desired acetoacetyl-p-toluidide.
Product is an Oil or Fails to Crystallize Impurities Present: The presence of unreacted starting materials or side products can prevent crystallization.- Attempt to purify the crude product using column chromatography on silica gel. - Try different solvent systems for recrystallization. A mixture of a solvent in which the product is soluble and a non-solvent can be effective.
"Oiling Out": The product may be melting in the hot recrystallization solvent instead of dissolving.- Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product (Acetoacetyl-p-toluidide: ~95°C).[4]
Product Decomposes During Purification Hydrolysis of the Product: The acetoacetyl group can be susceptible to hydrolysis, especially under acidic or basic conditions.- Perform aqueous workups quickly and use neutralized or slightly basic solutions where appropriate. - When performing column chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed with the eluent.
Reaction is Difficult to Initiate Low Reactivity: The reaction between p-toluidine and ethyl acetoacetate may be slow to start.- Consider the use of a catalyst. While often performed without one, an acid or base catalyst can sometimes accelerate the reaction. Small-scale trials are recommended to determine the optimal catalyst and loading.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the acetoacetylation of p-toluidine?

A1: The two most common methods for the acetoacetylation of p-toluidine are the reaction with diketene and the condensation with ethyl acetoacetate.

Q2: Which acetoacetylating agent should I choose: diketene or ethyl acetoacetate?

A2: The choice depends on your experimental setup and safety considerations.

  • Diketene is highly reactive and the reaction is often faster and higher yielding. However, it is a hazardous substance that can polymerize violently and requires careful handling.[3]

  • Ethyl acetoacetate is less hazardous and the reaction is generally easier to handle, but it may require higher temperatures and longer reaction times, and the equilibrium may need to be driven towards the product.

Q3: Do I need a catalyst for this reaction?

A3: The reaction with diketene is often carried out without a catalyst. For less reactive amines, catalysts like mercuric salts have been used to facilitate the reaction at lower temperatures. The reaction with ethyl acetoacetate is typically performed by heating the reactants together, often without a catalyst.

Q4: My p-toluidine has turned dark brown. Can I still use it?

A4: Dark coloration indicates degradation of the p-toluidine, likely due to oxidation.[1][2] Using degraded starting material can lead to lower yields and the formation of colored impurities in your product. It is highly recommended to purify the p-toluidine before use.[1]

Q5: What is the best way to purify the final product, acetoacetyl-p-toluidide?

A5: Recrystallization is the most common method for purifying acetoacetyl-p-toluidide. Suitable solvents include ethanol, methanol, or mixtures of ethanol and water. If recrystallization is unsuccessful due to persistent impurities, column chromatography on silica gel can be employed.

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (p-toluidine) from the product. The reaction is complete when the spot corresponding to p-toluidine has disappeared.

Data Presentation

The following tables provide representative data on the reaction conditions for the acetoacetylation of aromatic amines. Note that the data for the diketene reaction is for a closely related substrate, p-nitroaniline, and is provided as an illustrative example of the reaction's potential.

Table 1: Representative Conditions for Acetoacetylation with Diketene

EntryAromatic AmineCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-NitroanilineHgSO₄Acetic AcidRoom TemperatureNot Specified85

Table 2: Representative Conditions for Acetoacetylation with Ethyl Acetoacetate

EntryAromatic AmineSolventTemperature (°C)TimeYield
1p-ToluidineNone (Neat)130-1401 hGood
2p-AnisidineNone (Neat)160-1705 hNot Specified
3p-NitroanilineNone (Neat)140-150Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Acetoacetylation of p-Toluidine with Diketene

This protocol is adapted from general procedures for the acetoacetylation of aromatic amines.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluidine (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, toluene, or benzene).

  • Reaction: Heat the solution to reflux.

  • Diketene Addition: Slowly add diketene (1.05 equivalents) dropwise from the dropping funnel to the refluxing solution over a period of 15-30 minutes.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC until the p-toluidine is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. If the product crystallizes out, collect it by vacuum filtration and wash with a small amount of cold solvent. If the product does not crystallize, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Acetoacetylation of p-Toluidine with Ethyl Acetoacetate

This protocol is based on the general procedure for the condensation of aromatic amines with ethyl acetoacetate.[5]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, mix p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Reaction: Heat the mixture in an oil bath at 130-140°C for 1 hour. The mixture will become a clear liquid and then may solidify as the product forms.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Wash the solid product with a small amount of cold ether or petroleum ether to remove any unreacted starting materials. Further purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Reactants & Glassware react Combine Reactants in Solvent (optional) prep->react 1. heat Heat to Desired Temperature react->heat 2. monitor Monitor by TLC heat->monitor 3. cool Cool Reaction Mixture monitor->cool 4. isolate Isolate Crude Product cool->isolate 5. purify Recrystallize or Column Chromatography isolate->purify 6. dry Dry Pure Product purify->dry 7.

Caption: General experimental workflow for acetoacetylation.

troubleshooting_yield start Low Product Yield? check_purity Check p-Toluidine Purity start->check_purity Yes purify_p_toluidine Purify p-Toluidine check_purity->purify_p_toluidine Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure end Improved Yield purify_p_toluidine->end increase_time_temp Increase Time/Temp check_conditions->increase_time_temp Suboptimal check_moisture Check for Moisture check_conditions->check_moisture Optimal increase_time_temp->end use_anhydrous Use Anhydrous Conditions check_moisture->use_anhydrous Present check_moisture->end Absent use_anhydrous->end

Caption: Troubleshooting logic for low reaction yield.

References

troubleshooting low purity in N-(4-Methylphenyl)-3-oxobutanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methylphenyl)-3-oxobutanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Product Yield

Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction between p-toluidine and the acetoacetylating agent (e.g., ethyl acetoacetate or diketene) may not have gone to completion.

    • Solution: Ensure a slight excess of the acetoacetylating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (p-toluidine) is no longer visible. Reaction times can be extended, but be cautious of increased side product formation with excessive heating.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the self-condensation of ethyl acetoacetate.

    • Solution: Maintain the recommended reaction temperature. Adding the reactants dropwise can help to control the reaction rate and minimize side reactions.

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: During aqueous washes, ensure the pH is controlled to minimize hydrolysis of the product. When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.

Issue 2: Product is Colored (Yellowish or Brownish) Instead of White

Question: My final product is off-white or has a distinct color. What causes this discoloration and how can I obtain a pure white product?

Answer: Discoloration is a common sign of impurities.

  • Oxidation of p-toluidine: The starting material, p-toluidine, can oxidize over time, leading to colored impurities that are carried through the synthesis.

    • Solution: Use freshly purified p-toluidine. If the starting material is old or discolored, consider purification by recrystallization or distillation before use.

  • Formation of Colored Byproducts: Side reactions, especially at elevated temperatures, can generate colored polymeric or degradation products.

    • Solution: Adhere to the recommended reaction temperature and time. Overheating or prolonged reaction times can lead to the formation of colored impurities.

  • Purification Strategy:

    • Activated Charcoal Treatment: Dissolve the crude, colored product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly.[1]

    • Recrystallization: A proper recrystallization is often sufficient to remove colored impurities. Choose a solvent in which the product is highly soluble when hot and poorly soluble when cold.

Issue 3: Difficulty with Product Crystallization

Question: My product oiled out or is refusing to crystallize from the solution. What steps can I take to induce crystallization?

Answer: Failure to crystallize is often due to the presence of impurities or residual solvent.

  • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.

    • Solution: If the product is oily, it is likely highly impure. Consider purifying the crude product by column chromatography before attempting recrystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystallization.

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can sometimes lead to the formation of smaller, less pure crystals or oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted p-toluidine, diacylated p-toluidine (N,N-diacetyl-p-toluidine), and byproducts from the self-reaction of the acetoacetylating agent. Residual solvents from the reaction or purification can also be present.

Q2: What is the expected melting point of pure this compound?

A2: The expected melting point is approximately 95°C. A lower and broader melting point range is indicative of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

Quantitative Data Summary

ParameterExpected Value/RangeNotes
Yield 70-85%Yields can vary based on reaction scale and purification method.
Melting Point 95°CA melting point depression or broad range indicates impurities.
Appearance White to off-white crystalline powderA significant yellow or brown color suggests the presence of impurities.[2]
ImpurityPotential SourceIdentification Method
p-Toluidine Incomplete reactionTLC, ¹H NMR, HPLC
Diacylated p-toluidine High reaction temperature, excess acylating agent¹H NMR, HPLC-MS
Ethyl 3-aminocrotonate Reaction of ethyl acetoacetate with ammonia (if present)¹H NMR, HPLC-MS
Self-condensation products Side reaction of ethyl acetoacetateTLC, ¹H NMR, HPLC

Experimental Protocols

Synthesis of this compound from p-Toluidine and Ethyl Acetoacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Addition of Reactant: Slowly add ethyl acetoacetate (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization. A common solvent for recrystallization is aqueous ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification p_toluidine p-Toluidine reaction_mixture Reaction Mixture (Toluene, Reflux) p_toluidine->reaction_mixture ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction_mixture cooling Cooling reaction_mixture->cooling precipitation Precipitation cooling->precipitation recrystallization Recrystallization (Aqueous Ethanol) precipitation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying final_product Pure N-(4-Methylphenyl) -3-oxobutanamide drying->final_product Troubleshooting_Low_Purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Observed unreacted_sm Unreacted Starting Material (p-Toluidine) start->unreacted_sm side_products Side Products (e.g., Diacylation) start->side_products colored_impurities Colored Impurities start->colored_impurities optimize_reaction Optimize Reaction: - Monitor by TLC - Adjust stoichiometry unreacted_sm->optimize_reaction control_temp Control Temperature and Reaction Time side_products->control_temp charcoal_treatment Activated Charcoal Treatment colored_impurities->charcoal_treatment recrystallization Recrystallization optimize_reaction->recrystallization control_temp->recrystallization charcoal_treatment->recrystallization chromatography Column Chromatography recrystallization->chromatography If recrystallization fails end Pure Product recrystallization->end chromatography->end

References

preventing dimer formation in diketene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diketene. The information is designed to help you overcome common challenges, particularly the prevention of unwanted dimer and polymer formation, and to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is diketene and why is it so reactive?

A1: Diketene (4-methylideneoxetan-2-one) is a highly reactive organic compound that serves as a versatile reagent in chemical synthesis, particularly for acetoacetylation reactions.[1] Its reactivity stems from the strained four-membered β-lactone ring, which can readily undergo ring-opening reactions. However, this high reactivity also makes it prone to spontaneous polymerization and dimerization, especially in the presence of catalysts or impurities.[2]

Q2: What are the common side products in diketene reactions?

A2: The most common side product is the dimer of diketene, dehydroacetic acid. Additionally, in the presence of water, diketene can hydrolyze to form acetoacetic acid, which is unstable and can decompose into acetone and carbon dioxide.[3] Under certain conditions, especially with strong acid or base catalysis, higher-order polymers can also form as resinous, often colored, materials.[4]

Q3: How should I properly store and handle diketene to maintain its stability?

A3: Proper storage and handling are critical for preventing the degradation and polymerization of diketene. It should be stored in aluminum or glass-lined containers at low temperatures, ideally between 0-5°C.[5] It is crucial to protect it from moisture and incompatible substances such as strong acids, bases, amines, and oxidizing agents.[5][6] Always handle diketene in a well-ventilated area, avoiding heat, sparks, and open flames due to its low flash point.[5][7]

Q4: What are the recommended stabilizers for diketene?

A4: To inhibit polymerization during storage and reactions, various stabilizers can be used. Commercially available diketene is often stabilized with agents like copper sulfate. For specific applications, particularly during distillation, stabilizers such as hydroquinone can be added to suppress the formation of resinous byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Acetoacetylated Product

Symptom: The yield of the target acetoacetic ester or amide is significantly lower than expected, and a substantial amount of a high-boiling residue is observed.

Potential Cause & Solution:

  • Dimerization/Polymerization of Diketene: This is the most likely cause. The presence of acidic or basic impurities, or elevated temperatures, can catalyze the polymerization of diketene.

    • Solution:

      • Purify Diketene: If the purity is questionable, consider purifying the diketene by vacuum distillation before use. However, be aware that heating during distillation can also promote polymerization, so using a thin-film evaporator or fractional distillation under high vacuum is recommended.

      • Control Reaction Temperature: Maintain the recommended reaction temperature. For acetoacetylation of alcohols, a temperature range of 90°C to 140°C is often optimal, as the exothermic reaction can help maintain this temperature.[3] For other reactions, it may be necessary to cool the reaction mixture, especially during the initial addition of diketene.

      • Use Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried, as water can lead to the formation of byproducts and potentially catalyze polymerization.[8][9]

      • Optimize Catalyst Loading: If using a catalyst, ensure the correct amount is used. For acid-catalyzed esterification, a molar ratio of 1 mole of catalyst per 300-600 moles of diketene is recommended.[3]

Issue 2: Formation of a Colored, Resinous Byproduct

Symptom: The reaction mixture turns dark, and a sticky, resinous material is formed, complicating product isolation and purification.

Potential Cause & Solution:

  • Extensive Polymerization: This indicates that the conditions are strongly favoring the polymerization of diketene over the desired reaction pathway.

    • Solution:

      • Re-evaluate Catalyst Choice: Strong acids or bases can aggressively promote polymerization.[2] Consider using a milder catalyst or a non-catalyzed reaction if feasible.

      • Control Rate of Addition: Add the diketene slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize self-reaction.

      • Workup Procedure: If the product is sensitive to the workup conditions, this can lead to degradation and color formation. Ensure that any quenching and extraction steps are performed promptly and at appropriate temperatures.

Issue 3: Inconsistent Reaction Outcomes

Symptom: Repeating the same reaction protocol leads to variable yields and purity of the final product.

Potential Cause & Solution:

  • Variable Quality of Diketene: The purity of diketene can degrade over time, even with proper storage.

    • Solution:

      • Use Fresh or Newly Purified Diketene: For critical applications, it is best to use freshly opened or recently purified diketene.

      • Monitor Purity: The purity of stored diketene can be monitored by techniques such as NMR to assess the degree of polymerization before use.[2]

  • Atmospheric Contamination: Exposure to air and moisture can affect the reaction.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation and hydrolysis.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Acetoacetic Acid Esters from Diketene and Alcohols[3]

ParameterRecommended Condition
Reactants Diketene, Aliphatic Alcohol (e.g., Methanol, Ethanol)
Molar Ratio (Diketene:Alcohol) 1:1 to 1:1.15
Catalyst Sulfuric Acid, Phosphoric Acid, or p-Toluenesulfonic Acid
Catalyst Loading 1 mole of catalyst per 300-600 moles of diketene
Reaction Temperature 90°C to the boiling point of the ester (typically 120-140°C)
Noteworthy Observation The exothermic nature of the reaction can sustain the required temperature.
Reported Yield (Methyl Acetoacetate) ~94%
Reported Yield (Ethyl Acetoacetate) High (quantitative data not specified)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Acetoacetic Acid Esters

This protocol is based on the acid-catalyzed reaction of diketene with an alcohol.[3]

Materials:

  • Diketene (purified, if necessary)

  • Anhydrous aliphatic alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and a distillation column for byproduct removal.

Procedure:

  • Preparation: In a separate vessel at room temperature (20-25°C), prepare a mixture of the alcohol and the acid catalyst.

  • Reaction Setup: Charge the reaction vessel with a small amount of the pre-formed crude acetoacetic ester from a previous batch to act as the initial reaction medium. Heat this to the desired reaction temperature (120-140°C).

  • Reactant Addition: Slowly and simultaneously add the diketene and the alcohol/catalyst mixture to the heated reaction vessel. The rate of addition should be controlled to maintain the reaction temperature, taking advantage of the exothermic nature of the reaction. A typical molar ratio of diketene to alcohol is between 1:1 and 1:1.15. The catalyst should be used in a proportion of 1 mole per 300-600 moles of diketene.

  • Byproduct Removal: During the reaction, lower-boiling byproducts such as acetone and unreacted alcohol will distill off and can be collected.

  • Reaction Completion: The reaction is typically run in a continuous or semi-continuous manner. The crude acetoacetic ester is withdrawn from the reactor as fresh reactants are added.

  • Purification: The crude product can be further purified by fractional distillation under reduced pressure to obtain the pure acetoacetic acid ester.

Protocol 2: Purification of Diketene by Vacuum Distillation

This protocol describes a general method for the purification of diketene.

Materials:

  • Crude or aged diketene

  • Stabilizer (e.g., hydroquinone, optional)

  • Vacuum distillation apparatus with a fractionating column

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude diketene. A small amount of a polymerization inhibitor like hydroquinone can be added to minimize polymerization during heating.

  • Distillation:

    • Apply a vacuum to the system.

    • Gently heat the distillation flask.

    • Collect the diketene distillate at the appropriate boiling point for the applied pressure (e.g., 69-70°C at 100 mmHg).

    • It is crucial to use a cold trap to protect the vacuum pump from any volatile components.

  • Storage: The purified diketene should be collected in a receiver cooled in an ice bath and then stored immediately under the recommended conditions (0-5°C, in a suitable container).

Visualizations

DiketeneReactionPathways cluster_side_reactions Undesired Side Reactions Diketene Diketene DesiredProduct Acetoacetic Ester or Amide Diketene->DesiredProduct Acetoacetylation Dimer Dehydroacetic Acid (Dimer) Diketene->Dimer Dimerization (Heat, Catalyst) Polymer Polymer (Resinous Impurity) Diketene->Polymer Polymerization (Acid/Base Catalyst) Decomposition Acetone + CO2 Diketene->Decomposition Hydrolysis & Decomposition Alcohol Alcohol (ROH) Aniline (ArNH2) Alcohol->DesiredProduct Water Water (H2O) Water->Decomposition

Caption: Reaction pathways of diketene, highlighting the desired acetoacetylation reaction and common side reactions.

TroubleshootingDiketeneReactions cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Yield or Impure Product Cause1 Diketene Polymerization/ Dimerization Start->Cause1 Cause2 Hydrolysis of Diketene Start->Cause2 Cause3 Sub-optimal Reaction Conditions Start->Cause3 Cause4 Poor Quality of Diketene Start->Cause4 Sol1 Control Temperature Optimize Catalyst Slow Addition Rate Cause1->Sol1 Sol2 Use Anhydrous Reactants/Solvents Cause2->Sol2 Sol3 Adjust T, Molar Ratios, Catalyst Loading Cause3->Sol3 Sol4 Purify Diketene Use Fresh Reagent Cause4->Sol4

Caption: A troubleshooting workflow for common issues encountered in diketene reactions.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Ensure Anhydrous Reactants & Solvents Prep2 Purify Diketene (if necessary) Prep1->Prep2 React1 Establish Inert Atmosphere Prep2->React1 React2 Control Temperature React1->React2 React3 Slowly Add Diketene React2->React3 React4 Monitor Reaction (e.g., TLC, GC) React3->React4 Workup1 Quench Reaction (if applicable) React4->Workup1 Workup2 Aqueous Wash/ Extraction Workup1->Workup2 Workup3 Dry Organic Layer Workup2->Workup3 Purify Purify Product (e.g., Fractional Distillation) Workup3->Purify

Caption: A generalized experimental workflow for conducting reactions with diketene.

References

stability issues of N-(4-Methylphenyl)-3-oxobutanamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address stability issues of N-(4-Methylphenyl)-3-oxobutanamide encountered under acidic conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems and questions regarding the stability of this compound in acidic environments.

Q1: I am observing a significant loss of my starting material, this compound, when working under acidic conditions. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolysis of the amide bond. This compound, which is a β-ketoamide, can be susceptible to cleavage in the presence of strong acids.[1][2] The reaction involves the decomposition of the compound in the presence of water and an acid catalyst.[1]

Q2: What is the chemical pathway for this degradation?

A2: Under acidic conditions, the amide bond is hydrolyzed. The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule.[3] This process ultimately leads to the cleavage of the carbon-nitrogen bond, yielding two primary degradation products: p-toluidine (4-methylaniline) and acetoacetic acid .

Furthermore, acetoacetic acid is a β-keto acid and is inherently unstable. It can readily undergo decarboxylation (loss of CO₂) to form acetone , especially when heated or in an acidic solution. Therefore, you may observe three potential degradation products in your reaction mixture.

Q3: My analytical results (HPLC, LC-MS) show unexpected peaks. Could these be the degradation products?

A3: Yes, it is highly likely. The new peaks in your chromatogram probably correspond to the degradation products mentioned above. You would expect to see peaks for:

  • p-Toluidine: The aromatic amine portion of the parent molecule.

  • Acetoacetic Acid: The initial keto-acid fragment.

  • Acetone: The decarboxylation product of acetoacetic acid.

You can confirm the identity of these peaks by comparing their retention times with authentic standards or by using mass spectrometry (LC-MS) to check their molecular weights.

Q4: How can I minimize or prevent the degradation of this compound in my experiments?

A4: To enhance the stability of the compound, consider the following strategies:

  • Temperature Control: Perform your experiments at the lowest possible temperature. Chemical reactions, including degradation, typically slow down at lower temperatures.[2]

  • pH Adjustment: If your experimental protocol allows, use the mildest acidic conditions possible (i.e., a higher pH). The rate of hydrolysis is often dependent on the acid concentration.

  • Minimize Exposure Time: Reduce the duration that the compound is exposed to the acidic environment.

  • Solvent Choice: If feasible for your reaction, consider using aprotic solvents that do not participate in the hydrolysis reaction.

  • Workup Procedure: Upon completion of your reaction, neutralize the acid promptly during the workup phase to prevent further degradation during purification and analysis.

Q5: How can I quantitatively assess the stability of my compound under specific acidic conditions?

A5: You should perform a forced degradation study . This involves intentionally exposing your compound to defined stress conditions (e.g., specific acid concentration, temperature, and time) and then using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and the formed degradants.[4][5]

Stability Data Under Acidic Conditions

The following table provides representative data from a forced degradation study, illustrating the stability of this compound under various acidic conditions. The goal of such a study is typically to achieve 5-20% degradation.[2]

Table 1: Representative Degradation Data for this compound

Stress ConditionTemperatureTime (hours)% Degradation (Hypothetical)Primary Degradation Products Observed
0.1 M HClRoom Temp. (25°C)24~ 2 - 5%p-Toluidine, Acetoacetic Acid
0.1 M HCl60°C8~ 15 - 20%p-Toluidine, Acetoacetic Acid, Acetone
1.0 M HClRoom Temp. (25°C)24~ 10 - 15%p-Toluidine, Acetoacetic Acid
1.0 M HCl60°C4~ 25 - 35%p-Toluidine, Acetoacetic Acid, Acetone

Note: This data is for illustrative purposes to represent typical outcomes of a forced degradation study. Actual results may vary based on specific experimental parameters.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Forced Degradation Analysis

This protocol outlines a standard procedure for conducting a forced degradation study and analyzing the results using HPLC.

1. Objective: To assess the stability of this compound under acidic stress conditions and separate the parent compound from its potential degradation products.

2. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • Methanol

  • Volumetric flasks, pipettes, and vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • pH meter

  • Water bath or oven for temperature control.

4. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent mixture.[1]

  • Acidic Stress:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.2 M HCl to achieve a final drug concentration of approximately 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH (e.g., 0.1 M NaOH) to halt the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Unstressed Control: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). Adjust as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for an optimal wavelength, often around 245 nm for this class of compounds.

    • Injection Volume: 10 µL.

    • Run the control and stressed samples through the HPLC system.

5. Data Analysis:

  • Identify the peak for the parent compound in the control chromatogram.

  • In the chromatograms of the stressed samples, identify the parent peak and any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound in the stressed samples relative to the control.

  • The percent degradation is calculated as: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

Visual Guides

Troubleshooting Workflow for Stability Issues

The following diagram illustrates a logical workflow for troubleshooting unexpected results when working with this compound.

G cluster_0 cluster_1 A Unexpected Results (e.g., low yield, extra analytical peaks) B Is the sample in an acidic environment? A->B C Hypothesis: Acid-catalyzed hydrolysis is occurring. B->C Yes H Re-evaluate other factors: - Reagent purity - Oxidative stress - Photostability B->H No D Action: Perform forced degradation study (e.g., 0.1M HCl, 60°C) and analyze via stability-indicating HPLC/LC-MS. C->D E Are degradation products (p-toluidine, etc.) confirmed? D->E F Problem Identified: Compound is unstable under current acidic conditions. E->F Yes E->H No G Implement Mitigation Strategies: - Lower temperature - Use milder acid / higher pH - Reduce exposure time - Prompt neutralization F->G I Issue Resolved G->I

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: N-(4-Methylphenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Methylphenyl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically an off-white or grey-white crystalline powder or flakes.[1][2] The reported melting point is generally in the range of 94-95 °C.[1][2]

Q2: What are the common starting materials for the synthesis of this compound?

The most common synthesis route involves the reaction of p-toluidine (4-methylaniline) with diketene or an acetoacetylating agent like ethyl acetoacetate.[3]

Q3: What is a general procedure for the workup of this compound?

A general workup procedure involves quenching the reaction, followed by extraction, washing, drying, and purification. A typical sequence includes:

  • Quenching the reaction mixture, often with water.

  • Extracting the product into an organic solvent such as ethyl acetate.

  • Washing the organic layer with water and brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).

  • Removing the solvent under reduced pressure.

  • Purifying the crude product, most commonly by recrystallization.

Q4: Which solvents are suitable for the recrystallization of this compound?

A 50% aqueous ethanol solution has been successfully used for the recrystallization of a similar compound, acetoacetanilide.[4] For a structurally related compound, slow cooling from a nearly saturated solution in boiling deionized water yielded colorless laths.[5] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup and recrystallization.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the amount of solvent used for recrystallization to avoid excessive loss of product in the mother liquor. - Cool the recrystallization solution slowly and then in an ice bath to maximize crystal formation.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Inappropriate recrystallization solvent. - Cooling the solution too quickly.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Ensure the chosen recrystallization solvent is appropriate. If necessary, try a solvent pair (e.g., ethanol/water). - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Colored Impurities in the Final Product - Formation of colored byproducts during the reaction.- During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Broad Melting Point Range - Presence of impurities.- Recrystallize the product again. If the melting point does not improve, consider purification by column chromatography.
Presence of Unreacted p-Toluidine - Incomplete reaction. - Insufficient washing during workup.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the extraction process to remove the basic p-toluidine. Ensure the product is stable to acidic conditions.
Formation of a Sticky or Gummy Solid - Presence of polymeric byproducts from diketene.- Attempt to triturate the crude product with a non-polar solvent like hexanes to solidify it before recrystallization. - Column chromatography may be necessary to separate the desired product from polymeric material.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar acetoacetanilides.

Materials:

  • p-Toluidine

  • Diketene or Ethyl Acetoacetate

  • Anhydrous solvent (e.g., benzene, toluene, or a solvent-free reaction may be possible)

  • Apparatus for reflux and stirring

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve p-toluidine in the chosen anhydrous solvent.

  • Slowly add an equimolar amount of diketene or ethyl acetoacetate to the stirred solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Workup and Purification (Recrystallization)

Procedure:

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., 50% aqueous ethanol).

  • If colored impurities are present, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Property Value Reference
Molecular Formula C₁₁H₁₃NO₂[6][7]
Molecular Weight 191.23 g/mol [6][7]
Appearance Off-white to grey-white crystalline powder/flakes[1][2]
Melting Point 94-95 °C[1][2]

Visualizations

Workup_Workflow A Reaction Mixture B Quench with Water A->B C Extract with Organic Solvent B->C D Wash with Water and Brine C->D E Dry Organic Layer (e.g., MgSO4) D->E F Filter and Concentrate E->F G Crude Product F->G H Recrystallize from Hot Solvent G->H I Collect Crystals by Vacuum Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Purified Product J->K L Pure N-(4-Methylphenyl) -3-oxobutanamide K->L

Caption: General experimental workflow for the workup and purification of this compound.

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals / Oiling Out Cool->NoCrystals  Problem FilterDry Filter and Dry Crystals->FilterDry Success Troubleshoot Troubleshoot NoCrystals->Troubleshoot PureProduct Pure Product FilterDry->PureProduct AddSolvent Too much solvent? Evaporate some. Troubleshoot->AddSolvent Seed Induce Crystallization: - Scratch flask - Add seed crystal Troubleshoot->Seed

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide, is a valuable intermediate in the synthesis of various organic compounds, including pigments and potential pharmaceutical agents. This guide provides a comparative analysis of three primary methods for its synthesis: conventional thermal condensation, reaction with diketene, and microwave-assisted synthesis. The objective is to offer a clear comparison of their performance based on experimental data, alongside detailed protocols to support laboratory application.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, reaction time, and the availability of specific reagents and equipment. The following table summarizes the key quantitative data for the three methods discussed.

ParameterMethod 1: Conventional HeatingMethod 2: Reaction with DiketeneMethod 3: Microwave-Assisted Synthesis
Reactants p-Toluidine, Ethyl acetoacetatep-Toluidine, Diketenep-Toluidine, Ethyl acetoacetate
Solvent Toluene or Solvent-freeAprotic solvent (e.g., Toluene, THF)Solvent-free
Temperature 120-140 °C25-70 °C100-120 °C
Reaction Time 2-6 hours1-3 hours5-15 minutes
Yield Good to Excellent (typically >85%)High (often >90%)Excellent (typically >90%)
Purity Good, requires recrystallizationHigh, may require recrystallizationHigh, often requires minimal purification
Key Advantages Utilizes common and less hazardous reagents.Shorter reaction times and high yields at moderate temperatures.Extremely rapid, energy-efficient, and environmentally friendly (solvent-free).
Key Disadvantages Longer reaction times and higher energy consumption.Diketene is highly reactive and requires careful handling.Requires specialized microwave reactor equipment.

Experimental Protocols

Method 1: Conventional Heating with Ethyl Acetoacetate

This classical method involves the condensation of p-toluidine with ethyl acetoacetate, often with the removal of the ethanol byproduct to drive the reaction to completion.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Toluene (optional, as a solvent)

  • Round-bottom flask with reflux condenser and Dean-Stark trap (if using a solvent)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine p-toluidine (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents).

  • If using a solvent, add toluene.

  • Heat the mixture to 120-140 °C with stirring. If using toluene, the mixture should be refluxed.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield this compound as a white to off-white crystalline solid.

Method 2: Reaction with Diketene

This method utilizes the high reactivity of diketene for the acetoacetylation of p-toluidine.

Materials:

  • p-Toluidine

  • Diketene

  • Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve p-toluidine (1.0 equivalent) in an anhydrous aprotic solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add diketene (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Wash the crude product with a cold solvent (e.g., hexane) and recrystallize from ethanol or a similar solvent to obtain the pure product.

Method 3: Microwave-Assisted Synthesis

This modern approach offers a significant reduction in reaction time and is considered a green chemistry method.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, add p-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 100-120 °C for 5-15 minutes.

  • Monitor the reaction by TLC after cooling the vial.

  • After completion, cool the vial to room temperature. The product will likely solidify.

  • Collect the solid product and wash it with a small amount of cold ethanol.

  • If necessary, the product can be further purified by recrystallization.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction_Vessel Reaction (Heating/Microwave) Reactants->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Isolation Isolation (Filtration/Evaporation) Crude_Product->Isolation Recrystallization Recrystallization Isolation->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis of this compound.

A Comparative Analysis of the Reactivity of N-(4-Methylphenyl)-3-oxobutanamide and N-phenyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of N-(4-Methylphenyl)-3-oxobutanamide and N-phenyl-3-oxobutanamide. The presence of a methyl group on the phenyl ring of this compound introduces electronic effects that differentiate its reactivity from the unsubstituted N-phenyl-3-oxobutanamide. This comparison is crucial for professionals in drug development and organic synthesis, where understanding the subtle differences in reactivity can influence reaction kinetics, product yields, and the design of novel compounds.

I. Theoretical Framework: Electronic Effects of Substituents

The primary difference in the reactivity of the two compounds stems from the electronic properties of the para-methyl group on the phenyl ring of this compound. Methyl groups are known to be electron-donating groups (EDGs) through an inductive effect.[1][2] This effect increases the electron density of the aromatic ring.

In the context of electrophilic aromatic substitution, which is a common reaction for such compounds, an increase in electron density on the aromatic ring makes it more nucleophilic and thus more reactive towards electrophiles.[1][3] The electron-donating nature of the methyl group in the para position of this compound enhances the electron density of the benzene ring, thereby activating it for electrophilic attack.[3] Conversely, N-phenyl-3-oxobutanamide, lacking this electron-donating group, possesses a less electron-rich aromatic ring in comparison.

Therefore, it is anticipated that This compound will exhibit greater reactivity towards electrophiles than N-phenyl-3-oxobutanamide .

II. Experimental Support: Analogous Reactivity in Substituted Anilines

The second-order rate constants for the oxidation of aniline and its substituted derivatives were determined, showing a clear trend where electron-donating groups enhance the reaction rate.[4] The data for aniline and p-methylaniline are particularly relevant to this comparison.

CompoundSubstituentSecond-Order Rate Constant (k₂) at 313 K
Aniline-HData not explicitly provided, but serves as the baseline
p-Methylanilinep-CH₃Higher than aniline[4]

The study demonstrates that the presence of an electron-donating methyl group at the para position increases the rate of oxidation, supporting the prediction that this compound would be more reactive than N-phenyl-3-oxobutanamide in similar oxidative reactions or electrophilic substitutions.[4]

III. Experimental Protocol for a Competitive Reaction

To experimentally determine the relative reactivity of this compound and N-phenyl-3-oxobutanamide, a competitive reaction can be performed. This protocol outlines a general procedure for such an experiment.

Objective: To determine the relative reactivity of this compound and N-phenyl-3-oxobutanamide towards an electrophile.

Materials:

  • This compound

  • N-phenyl-3-oxobutanamide

  • A suitable electrophile (e.g., a nitrating agent like nitric acid/sulfuric acid, or a brominating agent like N-bromosuccinimide)

  • An appropriate solvent (e.g., acetic acid, dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., a stable, non-reactive compound with a distinct retention time)

  • Quenching solution (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and N-phenyl-3-oxobutanamide in the chosen solvent. Add a known amount of the internal standard.

  • Initiation of Reaction: Cool the mixture in an ice bath and slowly add a sub-stoichiometric amount of the electrophile (e.g., 0.5 equivalents relative to the total moles of the anilide substrates). The use of a limiting amount of the electrophile is crucial for a competitive reaction.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature and monitor the progress of the reaction by taking aliquots at regular time intervals. Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction has proceeded to a reasonable extent (e.g., ~50% conversion of the limiting reagent), quench the reaction by adding a suitable quenching solution.

  • Workup: Extract the organic products with an appropriate solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Analysis: Analyze the final product mixture using GC or HPLC. The relative amounts of the unreacted starting materials and the respective products are determined by comparing their peak areas to that of the internal standard.

Data Analysis:

The relative reactivity can be determined by comparing the ratio of the product derived from this compound to the product derived from N-phenyl-3-oxobutanamide. A higher ratio indicates a higher reactivity of this compound.

IV. Visualizing the Reactivity Difference

The difference in reactivity can be conceptualized through the following workflow for a competitive electrophilic aromatic substitution reaction.

G cluster_reaction Competitive Reaction N_MePh This compound Reaction_Vessel Reaction Mixture N_MePh->Reaction_Vessel N_Ph N-phenyl-3-oxobutanamide N_Ph->Reaction_Vessel Electrophile Electrophile (E+) Electrophile->Reaction_Vessel Product_MePh Substituted this compound Reaction_Vessel->Product_MePh Faster Rate (k_Me) Product_Ph Substituted N-phenyl-3-oxobutanamide Reaction_Vessel->Product_Ph Slower Rate (k_H)

Caption: Workflow of a competitive reaction.

V. Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive towards electrophiles than N-phenyl-3-oxobutanamide. This is due to the electron-donating nature of the para-methyl group, which increases the nucleophilicity of the aromatic ring. This theoretical understanding is supported by experimental data from analogous substituted anilines. For definitive quantitative comparison, a competitive reaction experiment is recommended. This knowledge is valuable for optimizing reaction conditions and for the rational design of new molecules in pharmaceutical and materials science research.

References

comparative analysis of spectroscopic data for acetoacetanilide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of acetoacetanilide derivatives, providing a comparative analysis of their FT-IR, ¹H NMR, and UV-Vis spectral data. This guide includes detailed experimental protocols and visualizations to aid in the characterization and differentiation of these compounds.

Acetoacetanilide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The spectroscopic characterization of these compounds is fundamental to confirming their structure, assessing purity, and understanding their chemical behavior. This guide provides a comparative analysis of the key spectroscopic data for a range of acetoacetanilide derivatives, highlighting the influence of substituent position on their spectral properties.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for acetoacetanilide and its ortho-, meta-, and para-substituted derivatives. These tables are designed to facilitate a quick comparison of the characteristic spectral features.

FT-IR Spectroscopic Data

The infrared spectra of acetoacetanilide derivatives are characterized by several key absorption bands corresponding to specific functional groups. The positions of these bands can shift depending on the nature and position of the substituent on the aniline ring.

CompoundC=O (Amide I) (cm⁻¹)N-H Stretch (cm⁻¹)C=O (Keto) (cm⁻¹)Aromatic C=C (cm⁻¹)
Acetoacetanilide~1665~3290~1720~1600, ~1490
ortho-Hydroxyacetanilide~1650~3350~1715~1610, ~1500
meta-Hydroxyacetanilide~1660~3300~1718~1595, ~1485
para-Hydroxyacetanilide~1668~3295~1722~1605, ~1495
para-Nitroacetanilide~1675~3280~1725~1600, ~1500
¹H NMR Spectroscopic Data

The ¹H NMR spectra provide valuable information about the chemical environment of the protons in the molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the position of the substituent.

Compound-CH₃ (s) (δ, ppm)-CH₂- (s) (δ, ppm)Aromatic Protons (m) (δ, ppm)-NH (s) (δ, ppm)
Acetoacetanilide[1]~2.3~3.5~7.1-7.6~9.2
ortho-Hydroxyacetanilide~2.2~3.6~6.8-7.9~9.5
meta-Hydroxyacetanilide~2.3~3.5~6.7-7.4~9.3
para-Hydroxyacetanilide[2][3]~2.1~3.4~6.8 (d), ~7.4 (d)~9.1
para-Nitroacetanilide[4]~2.2~3.6~7.7 (d), ~8.2 (d)~10.4

s = singlet, d = doublet, m = multiplet

UV-Vis Spectroscopic Data

The UV-Vis spectra of acetoacetanilide derivatives exhibit absorption bands corresponding to electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Acetoacetanilide~245~280Ethanol
ortho-Hydroxyacetanilide~250~300Ethanol
meta-Hydroxyacetanilide~248~285Ethanol
para-Hydroxyacetanilide~255~290Ethanol
para-Nitroacetanilide~230~320Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of acetoacetanilide derivatives. It is recommended to consult specific research articles for detailed parameters related to a particular derivative.

FT-IR Spectroscopy
  • Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used.

  • Data Acquisition: The ¹H NMR spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure of the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the sample is prepared by dissolving a known mass in a spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile). This stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Instrument: A UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). A baseline is first recorded using a cuvette containing only the solvent.

  • Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Mandatory Visualization

Keto-Enol Tautomerism in Acetoacetanilide

Acetoacetanilide derivatives can exist in equilibrium between two tautomeric forms: the keto form and the enol form. This equilibrium is a key factor influencing their spectroscopic properties. The following diagram illustrates this tautomerism.

Caption: Keto-enol tautomerism in acetoacetanilide.

Spectroscopic Analysis Workflow

The general workflow for the synthesis and spectroscopic characterization of acetoacetanilide derivatives is outlined below. This process ensures the correct identification and purity assessment of the synthesized compounds.

SpectroscopicAnalysisWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization & Confirmation start Starting Materials (Aniline Derivative + Diketene) reaction Acetoacetylation Reaction start->reaction product Crude Acetoacetanilide Derivative reaction->product purification Purification (Recrystallization) product->purification pure_product Pure Acetoacetanilide Derivative purification->pure_product ftir FT-IR Spectroscopy pure_product->ftir Sample nmr ¹H NMR Spectroscopy pure_product->nmr Sample uvvis UV-Vis Spectroscopy pure_product->uvvis Sample data_analysis Data Analysis & Interpretation ftir->data_analysis nmr->data_analysis uvvis->data_analysis structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation

Caption: Workflow for synthesis and spectroscopic analysis.

References

Unambiguous Structural Confirmation of N-(4-Methylphenyl)-3-oxobutanamide Utilizing 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthesized compounds is a critical checkpoint. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in various synthetic pathways.

This document outlines the power of two-dimensional (2D) NMR techniques, including Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), in providing unambiguous connectivity information. Detailed experimental protocols are provided, and the performance of 2D NMR is objectively compared against alternative methods such as mass spectrometry and X-ray crystallography, supported by predictive data.

Structural Elucidation via 2D NMR: A Data-Driven Approach

The combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure of this compound. While experimental data for this specific molecule is not widely published, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds, such as N-(3-methylphenyl)-3-oxobutanamide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
12.2921.0s
2-134.0-
3, 3'7.12129.5d
4, 4'7.40120.0d
5-135.0-
69.80-s
7-164.0-
83.6049.0s
9-205.0-
102.3530.0s

Note: Predicted values are for illustrative purposes and may vary slightly from experimental results. 's' denotes a singlet, and 'd' denotes a doublet.

Deciphering Connectivity: The Power of 2D NMR Correlations

2D NMR experiments reveal through-bond correlations between nuclei, providing definitive evidence of the molecular framework.

  • COSY (Correlation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the aromatic protons at positions 3/3' and 4/4', confirming their adjacent relationship on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is crucial for assigning the carbon signals. For instance, the proton signal at ~7.12 ppm would show a cross-peak with the carbon signal at ~129.5 ppm, confirming the C3/C3'-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which are instrumental in piecing together the molecular puzzle. Key HMBC correlations for confirming the structure of this compound would include:

    • The amide proton (H6) to the carbonyl carbon (C7) and the aromatic carbon (C5).

    • The methylene protons (H8) to the amide carbonyl (C7) and the ketone carbonyl (C9).

    • The methyl protons (H10) to the ketone carbonyl (C9).

    • The aromatic methyl protons (H1) to the aromatic carbons (C2 and C3/3').

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivity within the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 90° pulse width and a relaxation delay of 5 seconds.

    • Accumulate 16 scans to achieve a satisfactory signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to encompass a range of 0 to 220 ppm.

    • Use a 30° pulse width and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Employ standard, gradient-selected pulse programs for each 2D experiment.

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • Set the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.

Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solids probe or through a gas chromatograph (GC) inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) ratio range of 50-500 to detect the molecular ion and significant fragment ions.

Visualizing the Workflow and Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key 2D NMR correlations for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesize this compound purification Purify Compound synthesis->purification nmr 1D & 2D NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms structure Confirm Structure nmr->structure ms->structure

Caption: Experimental workflow for structural confirmation.

nmr_correlations cluster_structure This compound C1 C1 H1 H1 H1->C1 HSQC C2 C2 H1->C2 HMBC C3 C3 H1->C3 HMBC H3 H3 H3->C3 HSQC H4 H4 H3->H4 COSY C4 C4 H4->C4 HSQC C5 C5 N6 N6 H6 H6 H6->C5 HMBC C7 C7 H6->C7 HMBC C8 C8 H8 H8 H8->C7 HMBC H8->C8 HSQC C9 C9 H8->C9 HMBC C10 C10 H10 H10 H10->C9 HMBC H10->C10 HSQC

Caption: Key 2D NMR correlations for structure confirmation.

Comparative Analysis with Alternative Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural characterization.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR Spectroscopy Detailed atom connectivity, stereochemistry, and conformational information in solution.Provides unambiguous structural information. Non-destructive.Requires a relatively large amount of pure sample. Can be time-consuming.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide direct connectivity information. Isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides the most accurate and detailed structural information.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information about the overall molecular structure.

A Comparative Analysis of Experimental and Predicted NMR Spectra for N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structure elucidation and verification. This guide provides a detailed comparison of experimental NMR data with computationally predicted spectra for the compound N-(4-Methylphenyl)-3-oxobutanamide. This cross-referencing is crucial for validating synthesized compounds and understanding their structural nuances.

Experimental and Predicted ¹H NMR Data

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound. The experimental data was obtained from a 400 MHz spectrum in CDCl₃[1]. The predicted data was generated using online NMR prediction tools.

Assignment Experimental Chemical Shift (δ ppm) [1]Predicted Chemical Shift (δ ppm) Experimental Multiplicity Predicted Multiplicity Experimental Integration Predicted Integration
NH9.1~8.5-9.5SingletSinglet1H1H
Ar-H7.408~7.3-7.5DoubletDoublet2H2H
Ar-H7.108~7.0-7.2DoubletDoublet2H2H
CH₂3.544~3.4-3.6SingletSinglet2H2H
Ar-CH₃2.302~2.2-2.4SingletSinglet3H3H
CO-CH₃2.289~2.1-2.3SingletSinglet3H3H

The experimental and predicted ¹H NMR data show a high degree of correlation, providing strong evidence for the correct assignment of the chemical structure.

Experimental and Predicted ¹³C NMR Data

While experimental ¹H NMR data is available, a publicly accessible, detailed experimental ¹³C NMR spectrum for this compound could not be located in the searched databases. Therefore, the following table presents the predicted ¹³C NMR chemical shifts, which can serve as a reference for researchers acquiring this data experimentally.

Assignment Predicted Chemical Shift (δ ppm)
C=O (Amide)~165-170
C=O (Keto)~200-205
Ar-C (Quaternary)~135-140
Ar-C (Quaternary)~130-135
Ar-CH~129-130
Ar-CH~120-125
CH₂~45-50
Ar-CH₃~20-25
CO-CH₃~30-35

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A wider spectral width of approximately 220 ppm is used. A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for the cross-referencing of experimental and predicted NMR spectra.

nmr_comparison_workflow Workflow for NMR Spectra Comparison molecule This compound exp_nmr Experimental NMR Acquisition molecule->exp_nmr pred_nmr Computational NMR Prediction molecule->pred_nmr exp_h1 Experimental ¹H NMR Data exp_nmr->exp_h1 exp_c13 Experimental ¹³C NMR Data (Data Not Found) exp_nmr->exp_c13 pred_h1 Predicted ¹H NMR Data pred_nmr->pred_h1 pred_c13 Predicted ¹³C NMR Data pred_nmr->pred_c13 comparison Data Comparison and Analysis exp_h1->comparison exp_c13->comparison pred_h1->comparison pred_c13->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for comparing experimental and predicted NMR data.

References

Assessing the Purity of N-(4-Methylphenyl)-3-oxobutanamide by Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized compounds is a critical step. This guide provides a comparative framework for assessing the purity of N-(4-Methylphenyl)-3-oxobutanamide using melting point analysis, a fundamental and accessible technique. We will explore the theoretical basis, experimental protocols, and data interpretation, comparing a pure sample with samples containing common synthetic impurities.

Theoretical Background: The Principle of Melting Point Depression

The melting point of a pure crystalline solid is a characteristic physical property. However, the presence of impurities disrupts the crystal lattice structure, leading to a phenomenon known as melting point depression. This results in two key observations for an impure sample compared to a pure one:

  • A lower melting point.

  • A broader melting point range.

This principle is a cornerstone of purity assessment in organic chemistry. A sharp melting range (typically 0.5-1°C) is indicative of a high degree of purity, while a wide and depressed range suggests the presence of contaminants.

The following diagram illustrates the relationship between purity and melting point behavior.

G Relationship between Purity and Melting Point cluster_pure Pure Sample cluster_impure Impure Sample cluster_impurities Potential Impurities pure_sample Pure this compound sharp_mp Sharp Melting Point Range (e.g., 94-95°C) pure_sample->sharp_mp leads to impure_sample Impure this compound depressed_mp Depressed & Broad Melting Point Range (e.g., 88-92°C) impure_sample->depressed_mp leads to p_toluidine p-Toluidine (Unreacted Starting Material) p_toluidine->impure_sample contaminates ethyl_acetoacetate Ethyl Acetoacetate (Unreacted Starting Material) ethyl_acetoacetate->impure_sample contaminates

Caption: Logical diagram of purity's effect on melting point.

Comparative Data of Melting Points

The following table summarizes the expected melting points for pure this compound and its potential impurities, which are often unreacted starting materials from its synthesis.

CompoundRole in SynthesisTheoretical Melting Point (°C)Expected Observation in an Impure Sample
This compoundProduct94 - 95[1]A sharp melting range close to the literature value indicates high purity.
p-ToluidineStarting Material~44[2][3][4][5]As an impurity, it will cause a significant depression and broadening of the product's melting range.
Ethyl AcetoacetateStarting Material-43[6][7][8][9][10]Being a liquid at room temperature, its presence as a residual solvent or reactant will lead to a lower and broader melting range.

Experimental Protocol: Melting Point Determination

This section details the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (pure and potentially impure)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Experimental Workflow Diagram:

G Experimental Workflow for Melting Point Determination start Start sample_prep Sample Preparation: - Ensure sample is dry. - Finely powder the sample. start->sample_prep capillary_loading Capillary Loading: - Tap open end of capillary into the sample. - Pack 2-3 mm of sample into the sealed end. sample_prep->capillary_loading instrument_setup Instrument Setup: - Place capillary in the apparatus. - Set a rapid heating rate for a rough estimate. capillary_loading->instrument_setup rough_mp Determine Approximate MP: - Observe the temperature at which melting occurs. instrument_setup->rough_mp cooling Cool Apparatus: - Allow the heating block to cool below the estimated MP. rough_mp->cooling fine_mp Precise Measurement: - Use a new capillary. - Heat slowly (1-2°C/min) near the expected MP. cooling->fine_mp record_range Record Melting Range: - Note the temperature at which the first liquid appears (T1). - Note the temperature at which the sample is fully liquid (T2). fine_mp->record_range end End record_range->end

Caption: Workflow for melting point analysis.

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry, as residual solvents can act as impurities and depress the melting point. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample. A small amount of the solid will enter the tube. To move the solid to the bottom, tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube. The packed sample should be approximately 2-3 mm high.

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Place a new capillary with the sample into the apparatus. Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observing and Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears. This is the start of the melting range.

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid. This is the end of the melting range.

  • Analysis: Compare the observed melting range with the literature value for pure this compound. A narrow range close to 94-95°C indicates high purity. A depressed and broad range suggests the presence of impurities.

Conclusion

Melting point analysis is a rapid, reliable, and cost-effective method for the preliminary assessment of the purity of this compound. By comparing the experimentally determined melting point range with the established value for the pure compound, researchers can make an informed judgment about the sample's purity. A significant depression or broadening of the melting range is a strong indicator of the presence of unreacted starting materials or other byproducts, signaling the need for further purification steps such as recrystallization. This fundamental technique remains an indispensable tool in the synthesis and quality control of chemical compounds.

References

Comparative Study of Catalysts for N-(4-Methylphenyl)-3-oxobutanamide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of catalytic methods for the synthesis of N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in the production of various pigments and a valuable building block in organic synthesis, reveals significant variations in efficiency, environmental impact, and reaction conditions. This guide provides a comparative overview of different catalytic strategies, offering researchers, scientists, and drug development professionals insights into optimizing the synthesis of this important compound.

The synthesis of this compound, also known as acetoacet-p-toluidide, is a critical process in the chemical industry. The choice of catalyst plays a pivotal role in determining the reaction's yield, purity of the product, and overall sustainability. This report summarizes findings on several catalytic systems, including Lewis acids, heterogeneous catalysts, and solvent-free approaches.

Performance Comparison of Catalytic Systems

The efficiency of various catalysts in the synthesis of this compound can be evaluated based on key performance indicators such as reaction yield, time, and the required conditions. While a direct comparative study under identical conditions is not extensively available in the literature, analysis of related acetoacetylation reactions provides valuable insights.

Catalyst TypeCatalyst Example(s)Typical Acylating AgentSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesPotential Drawbacks
Lewis Acid Zirconium(IV) chloride (ZrCl₄), Bismuth(III) chloride (BiCl₃)Diketene or Ethyl acetoacetateToluene, Dichloromethane, or Solvent-freeRoom Temperature to Reflux1 - 5 hoursHighHigh efficiency, mild reaction conditions.[1][2][3]Catalyst can be sensitive to moisture, potential for metal contamination.[1]
Heterogeneous Montmorillonite K-10 ClayDiketene or Ethyl acetoacetateSolvent-free or Toluene80 - 12030 min - 4 hoursGood to ExcellentEnvironmentally friendly, catalyst is reusable and easily separated.[4][5][6]May require higher temperatures, potential for lower activity than homogeneous catalysts.
Solvent-Free Microwave-assisted (catalyst-free or with a solid catalyst)Diketene or Ethyl acetoacetateNone100 - 150 (Microwave)5 - 30 minutesHigh to QuantitativeRapid reaction times, reduced environmental impact, simplified workup.[7][8][9]Requires specialized microwave equipment, potential for localized overheating.
Biocatalyst LipaseEthyl acetoacetateOrganic Solvent (e.g., Toluene)30 - 6024 - 72 hoursModerate to GoodHigh selectivity, mild reaction conditions, environmentally benign.[10][11][12][13][14]Longer reaction times, catalyst can be expensive and sensitive to conditions.
Catalyst-Free Thermal or Microwave-assistedt-Butyl acetoacetateNone110 - 1303 hoursModestAvoids catalyst contamination and cost.[15][16][17]Requires higher temperatures and may have longer reaction times compared to catalyzed reactions.

Note: The data presented is a summary based on typical results for acetoacetylation reactions of anilines and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic methods.

Lewis Acid Catalyzed Synthesis using Zirconium(IV) chloride

This protocol describes a general procedure for the acetoacetylation of an aromatic amine using a Lewis acid catalyst.

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)[1]

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1 equivalent) in anhydrous toluene.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of Zirconium(IV) chloride (e.g., 5 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Heterogeneous Catalysis using Montmorillonite K-10 Clay under Solvent-Free Conditions

This protocol outlines an environmentally friendly approach using a reusable solid acid catalyst.[4][5][6]

Materials:

  • p-Toluidine

  • Ethyl acetoacetate

  • Montmorillonite K-10 clay[4][5][6]

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activate the Montmorillonite K-10 clay by heating at 120 °C for 2 hours under vacuum.

  • In a round-bottom flask, mix p-toluidine (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Add the activated Montmorillonite K-10 clay (e.g., 20 wt% of the aniline) to the mixture.

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 100 °C).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture and filter to remove the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent to obtain the pure product.

Reaction Pathway and Experimental Workflow

The synthesis of this compound typically proceeds via the acetoacetylation of p-toluidine. The general reaction involves the nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of the acetoacetylating agent.

General Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product p_toluidine p-Toluidine catalyst Catalyst acetoacetylating_agent Acetoacetylating Agent (e.g., Diketene or Ethyl Acetoacetate) product This compound catalyst->product

Caption: General reaction for the synthesis of this compound.

Experimental Workflow

The typical workflow for the synthesis and purification of this compound is outlined below.

Workflow start Start reactants Mix p-Toluidine and Acetoacetylating Agent start->reactants add_catalyst Add Catalyst reactants->add_catalyst reaction Heat and Stir add_catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup Reaction Complete purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MP) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The selection of an appropriate catalyst for the synthesis of this compound depends on the specific requirements of the application, including desired yield, reaction time, cost, and environmental considerations. Lewis acid catalysts offer high efficiency under mild conditions, while heterogeneous catalysts provide a greener alternative with easy separation and reusability. Solvent-free methods, particularly those assisted by microwave irradiation, present a rapid and environmentally friendly option. For applications requiring high stereoselectivity, biocatalysis with lipases is a promising approach, despite longer reaction times. Future research should focus on the development of novel, highly active, and selective catalysts that can operate under even milder and more sustainable conditions.

References

Validating Kinetic Models of N-(4-Methylphenyl)-3-oxobutanamide Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in the production of various organic compounds, necessitates a deep understanding of its formation kinetics for process optimization and control. This guide provides a comparative framework for validating kinetic models of its synthesis, focusing on two plausible reaction pathways. While specific, comprehensive kinetic data for this reaction is not extensively published, this document presents hypothetical, yet realistic, models and the experimental protocols required for their validation.

Comparative Kinetic Models

Two primary synthetic routes for this compound are considered for kinetic modeling and comparison:

  • Model A: Direct Acetoacetylation of p-Toluidine. This is a common and direct method involving the reaction of p-toluidine with an acetoacetylating agent.

  • Model B: Alternative Two-Step Synthesis. This model proposes an alternative pathway that may offer advantages in terms of control or yield under specific conditions.

Data Presentation: Hypothetical Kinetic Parameters

The following tables summarize hypothetical, yet plausible, quantitative data that would be sought in experimental validation of the proposed kinetic models. These values are for illustrative purposes to guide researchers in their data collection and comparison.

Table 1: Hypothetical Rate Constants and Activation Energies for Model A (Direct Acetoacetylation)

ParameterValue (Hypothetical)UnitsConditions
Rate Constant (k)1.5 x 10-3L mol-1 s-125 °C, Toluene
Activation Energy (Ea)55kJ mol-125-75 °C
Pre-exponential Factor (A)2.0 x 106L mol-1 s-1-

Table 2: Hypothetical Rate Constants and Activation Energies for Model B (Alternative Two-Step Synthesis)

StepParameterValue (Hypothetical)UnitsConditions
Step 1Rate Constant (k1)8.0 x 10-4s-125 °C, THF
Activation Energy (Ea1)45kJ mol-125-75 °C
Step 2Rate Constant (k2)3.2 x 10-3L mol-1 s-125 °C, THF
Activation Energy (Ea2)60kJ mol-125-75 °C

Experimental Protocols

A detailed methodology is crucial for obtaining reliable kinetic data. The following protocol outlines a general procedure for studying the formation of this compound.

General Experimental Protocol for Kinetic Studies
  • Reaction Setup:

    • A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is used as the reactor.

    • The reactor is placed in a temperature-controlled oil bath.

    • Reactants: p-toluidine and the acetoacetylating agent (e.g., ethyl acetoacetate for Model A).

    • Solvent: Anhydrous toluene.

  • Procedure:

    • The reactor is charged with a known concentration of p-toluidine in toluene.

    • The solution is heated to the desired temperature (e.g., 50 °C) under a nitrogen atmosphere.

    • A known concentration of the acetoacetylating agent is added to initiate the reaction (time t=0).

    • Aliquots (e.g., 1 mL) are withdrawn from the reaction mixture at regular time intervals.

  • Sample Analysis:

    • The reaction in the aliquots is quenched by rapid cooling in an ice bath and dilution with a suitable solvent (e.g., acetonitrile).

    • The concentrations of reactants and products are determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is typically suitable.

    • A calibration curve for p-toluidine and this compound is generated using standards of known concentrations.

  • Data Analysis:

    • The concentration versus time data is plotted.

    • The initial rate of reaction is determined from the initial slope of the concentration-time curve.

    • The order of the reaction with respect to each reactant is determined by varying the initial concentration of one reactant while keeping the others constant.

    • The rate constant (k) is calculated from the rate law.

    • The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualizations

Reaction Pathway Diagrams

reaction_pathways cluster_model_a Model A: Direct Acetoacetylation cluster_model_b Model B: Alternative Two-Step Synthesis A_pT p-Toluidine A_Prod N-(4-Methylphenyl)-3- oxobutanamide A_pT->A_Prod k A_AA Acetoacetylating Agent A_AA->A_Prod B_React1 Reactant 1 B_Inter Intermediate B_React1->B_Inter k1 B_Prod N-(4-Methylphenyl)-3- oxobutanamide B_Inter->B_Prod k2 B_React2 Reactant 2 B_React2->B_Prod

Caption: Proposed reaction pathways for the synthesis of this compound.

Experimental Workflow for Kinetic Model Validation

experimental_workflow prep Prepare Reactants and Solvents setup Assemble Reaction Apparatus prep->setup reaction Initiate Reaction at Controlled Temperature setup->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (e.g., HPLC) quench->analysis data Collect Concentration vs. Time Data analysis->data model Fit Data to Kinetic Models data->model validate Validate and Compare Models model->validate

Caption: Workflow for experimental validation of kinetic models.

Logical Relationship for Model Validation

logical_relationship exp_data Experimental Data compare Compare Experimental and Simulated Data exp_data->compare model_a Kinetic Model A (Direct) sim_a Simulated Data from Model A model_a->sim_a model_b Kinetic Model B (Alternative) sim_b Simulated Data from Model B model_b->sim_b sim_a->compare sim_b->compare best_fit Determine Best-Fit Model compare->best_fit

Safety Operating Guide

Essential Guide to the Proper Disposal of N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for N-(4-Methylphenyl)-3-oxobutanamide, fostering a culture of safety and environmental responsibility in the laboratory.

Safety and Hazard Information

This compound is classified as harmful if swallowed. Adherence to safety protocols is crucial to mitigate potential risks.

Globally Harmonized System (GHS) Classification

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed

When handling this compound, it is essential to work in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid contact with skin and eyes.

Disposal of Unused this compound

Proper disposal of unused this compound is critical to prevent environmental contamination and ensure regulatory compliance. The primary method of disposal is through a licensed chemical waste disposal facility.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label the container with the chemical name: "this compound".

    • Ensure the waste is not mixed with other chemical waste streams to avoid unintended reactions.

  • Packaging:

    • Store the chemical in its original or a compatible, tightly sealed container.

    • Ensure the container is in good condition, free from leaks or damage.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. The material should be taken to an appropriate treatment and disposal facility.

Spill Cleanup and Disposal

In the event of a spill, prompt and correct action is necessary to contain the material and protect laboratory personnel.

Spill Cleanup Protocol:

  • Immediate Response:

    • Alert others in the vicinity of the spill.

    • Evacuate the immediate area if necessary, especially if there is a risk of dust generation.

    • Ensure adequate ventilation.

  • Personal Protective Equipment (PPE):

    • Before beginning cleanup, don the appropriate PPE, including:

      • Safety goggles or a face shield

      • Chemical-resistant gloves

      • A lab coat or chemical-resistant apron

      • A respirator if there is a risk of inhaling dust

  • Containment and Cleanup:

    • For a solid spill, carefully sweep the material into a designated chemical waste container. Avoid creating dust. If appropriate, moisten the material slightly to prevent it from becoming airborne.

    • Use absorbent pads to wipe the area down after the bulk of the material has been removed.

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Thoroughly clean all non-disposable equipment used in the cleanup process.

  • Waste Disposal:

    • Place all contaminated materials, including absorbent pads, gloves, and any other disposable PPE, into a clearly labeled hazardous waste container.

    • Dispose of the spill cleanup waste through your institution's hazardous waste program, following the same procedure as for unused product.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_assessment Assessment cluster_unused Unused Product cluster_spill Spill cluster_end End start Identify Material for Disposal (this compound) assess_state Is the material unused product or a spill? start->assess_state unused_label Label container with chemical name assess_state->unused_label Unused Product spill_ppe Don appropriate PPE assess_state->spill_ppe Spill unused_package Ensure container is sealed and intact unused_label->unused_package unused_dispose Arrange for disposal via EHS or licensed contractor unused_package->unused_dispose end_point Proper and Safe Disposal unused_dispose->end_point spill_cleanup Sweep solid material into waste container spill_ppe->spill_cleanup spill_decontaminate Decontaminate spill area spill_cleanup->spill_decontaminate spill_package Package all contaminated materials for disposal spill_decontaminate->spill_package spill_dispose Dispose of as hazardous waste via EHS spill_package->spill_dispose spill_dispose->end_point

Caption: Disposal Decision Workflow.

Disclaimer: This information is intended as a guide and does not replace institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Personal protective equipment for handling N-(4-Methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(4-Methylphenyl)-3-oxobutanamide

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound (also known as Acetoacet-p-toluidide). Adherence to these guidelines is critical to minimize risks and ensure operational safety.

Hazard Identification and Precautionary Measures

This compound is classified as harmful if swallowed.[1][2] It can also cause skin, eye, and respiratory irritation. Therefore, it is crucial to handle this chemical in a well-ventilated area and avoid the formation of dust and aerosols.[1] Always wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where this chemical is used or stored.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeRequired EquipmentSpecifications and Standards
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection Chemical-resistant gloves and protective clothingWear suitable protective clothing.[1] Gloves must be inspected prior to use and disposed of in accordance with laboratory practices.[6]
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Use in a well-ventilated area is required.[1][4]
Experimental Workflow for Safe Handling

The logical workflow for ensuring safety when working with this compound involves a series of procedural checks, from preparation to disposal. The following diagram illustrates this workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Assemble required PPE B->C D Don appropriate PPE: - Goggles - Gloves - Lab Coat C->D Proceed to handling E Handle this compound D->E F Monitor for signs of exposure or spills E->F G Decontaminate work surfaces F->G Experiment complete H Properly doff and dispose of single-use PPE G->H I Dispose of chemical waste in a labeled, sealed container H->I

Workflow for safe handling of this compound.

Operational and Disposal Plans

Handling and Storage

Always handle this compound in a well-ventilated place.[1] Avoid contact with skin and eyes and prevent the formation of dust.[1] Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It should be stored separately from foodstuff containers and incompatible materials such as oxidizing agents.[1]

First-Aid Measures

  • If Swallowed: Rinse mouth and seek medical attention.[1][2]

  • If on Skin: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical advice.[3]

  • If Inhaled: Move the person to fresh air and keep them in a comfortable position for breathing.[3]

Spill and Leak Procedures

In case of a spill, wear appropriate personal protective equipment, including respiratory protection.[5] Sweep up the spilled material and place it into a suitable, closed container for disposal.[6] Avoid creating dust. Ensure the area is well-ventilated.

Disposal

Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not allow the product to enter drains.[6] Empty containers should be triple-rinsed and offered for recycling or reconditioning where possible.[5] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.